5-Undecynoic acid, 4-oxo-
Description
BenchChem offers high-quality 5-Undecynoic acid, 4-oxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Undecynoic acid, 4-oxo- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
61307-46-8 |
|---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
4-oxoundec-5-ynoic acid |
InChI |
InChI=1S/C11H16O3/c1-2-3-4-5-6-7-10(12)8-9-11(13)14/h2-5,8-9H2,1H3,(H,13,14) |
InChI Key |
PTXHPDLAASHRCV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CC(=O)CCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 4-oxo-5-undecynoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide serves to consolidate the fundamental properties of 4-oxo-5-undecynoic acid. Due to the limited availability of published data on this specific molecule, this document summarizes the currently accessible information and provides context based on related chemical structures where appropriate. The guide is intended for an audience of researchers, scientists, and professionals in the field of drug development who may have an interest in γ-keto alkynoic acids. All quantitative data found is presented in a structured table. It is important to note that detailed experimental protocols, biological activities, and specific signaling pathways for 4-oxo-5-undecynoic acid are not available in the public domain at the time of this writing.
Core Chemical and Physical Properties
Publicly available data on the fundamental properties of 4-oxo-5-undecynoic acid is sparse. The following table summarizes the information that has been identified. It is crucial to note that the molecular formula C₁₁H₂₀O₃, as found in one source, is inconsistent with the chemical name, which would correspond to a molecular formula of C₁₁H₁₈O₃. This discrepancy highlights the need for empirical verification of the compound's properties.
| Property | Value | Source |
| CAS Number | 22847-06-9 | [1][2][3] |
| Molecular Formula | C₁₁H₂₀O₃ | [1] |
| Molecular Weight | 200.27 g/mol | [1] |
| Melting Point | 77 °C | [1] |
| Boiling Point | 160-164 °C at 1.5 mmHg | [1] |
| Density | 0.992±0.06 g/cm³ (Predicted) | [1] |
| Definition | An oxo carboxylic acid, also referred to as 3-capryl propionic acid. | [3] |
Potential Applications and General Context
While specific applications for 4-oxo-5-undecynoic acid are not documented, related γ-keto acids are recognized for their utility in organic synthesis. They can serve as intermediates in the preparation of various bioactive molecules and flavor and fragrance compounds[1][4]. The presence of both a ketone and a carboxylic acid functional group allows for a range of chemical modifications[1].
Experimental Protocols
A thorough search of scientific literature and chemical databases did not yield any specific, detailed experimental protocols for the synthesis, purification, or analysis of 4-oxo-5-undecynoic acid.
General synthetic methods for γ-keto acids and esters have been reported in the literature. These include:
-
Hydration of Alkynoates: Gold(III)-catalyzed hydration of 3-alkynoates can produce γ-keto esters[5].
-
From Dicarboxylic Dihalides: Reaction of dicarboxylic dihalides with organoaluminum compounds[6].
-
From Aldehydes and ω-Alkenoic Acids: Rhodium(I)-catalyzed reaction of aldehydes with ω-alkenoic acid derivatives[7].
These general methods may potentially be adapted for the synthesis of 4-oxo-5-undecynoic acid, but specific reaction conditions and yields would require experimental determination.
Biological Activity and Signaling Pathways
There is currently no available information in peer-reviewed literature or public databases regarding the biological activity of 4-oxo-5-undecynoic acid. Consequently, no signaling pathways involving this specific molecule have been identified or described.
For context, the related compound undecenoic acid is known to possess antifungal and antimicrobial properties, primarily by disrupting microbial cell membranes[8]. However, it cannot be assumed that 4-oxo-5-undecynoic acid shares this biological activity.
Visualizations
As no specific signaling pathways, experimental workflows, or established logical relationships for 4-oxo-5-undecynoic acid have been documented, the creation of Graphviz diagrams as requested is not possible at this time. To illustrate a potential, though purely hypothetical, experimental workflow for future studies, a generalized diagram is provided below.
Caption: A generalized workflow for the synthesis, characterization, and screening of a novel compound.
Conclusion
This technical guide has compiled the limited available information on the fundamental properties of 4-oxo-5-undecynoic acid. The significant gaps in the existing data underscore the need for further research to determine its chemical, physical, and biological characteristics. The provided context on related compounds and general synthetic methodologies may serve as a starting point for researchers interested in exploring this and other γ-keto alkynoic acids. As new research emerges, this guide can be updated to provide a more comprehensive understanding of this molecule.
References
- 1. 4-Oxoundecanoic acid [myskinrecipes.com]
- 2. angenechemical.com [angenechemical.com]
- 3. 4-Ketoundecanoicacid | 22847-06-9 [amp.chemicalbook.com]
- 4. Enantioselective synthesis of chiral multicyclic γ-lactones via dynamic kinetic resolution of racemic γ-keto carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US3412116A - Method of producing gamma-keto acids - Google Patents [patents.google.com]
- 7. 1,4-Keto carboxylic compound synthesis [organic-chemistry.org]
- 8. What is the mechanism of Undecenoic Acid? [synapse.patsnap.com]
"5-Undecynoic acid, 4-oxo-" chemical structure and characterization
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the chemical structure and characterization of 5-Undecynoic acid, 4-oxo-. Extensive searches of chemical databases and scientific literature revealed no specific experimental data or published research for this particular molecule. Consequently, this document provides a detailed theoretical overview based on its IUPAC name. This includes a predicted chemical structure and a hypothetical workflow for its synthesis and characterization, drawing parallels from related known compounds. The information presented herein is intended to serve as a foundational guide for researchers interested in the synthesis and potential investigation of this novel compound.
Predicted Chemical Structure and Properties
Based on its systematic name, "5-Undecynoic acid, 4-oxo-," the chemical structure can be deduced as an eleven-carbon carboxylic acid with a ketone group at the fourth carbon and a carbon-carbon triple bond (alkyne) starting at the fifth carbon.
Molecular Formula: C₁₁H₁₄O₃
Molecular Weight: 198.23 g/mol
Structure:
Hypothetical Characterization Data
While no experimental data exists for 5-Undecynoic acid, 4-oxo-, the following table outlines the expected analytical data based on standard characterization techniques for organic molecules of this nature.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methylene protons adjacent to the carbonyl and carboxylic acid groups, the methylene protons of the hexyl chain, the terminal methyl group, and the absence of vinylic protons. |
| ¹³C NMR | Resonances for the carboxylic acid carbon, the ketone carbon, the two sp-hybridized carbons of the alkyne, and the various sp³-hybridized carbons of the aliphatic chain. |
| Mass Spectrometry (MS) | A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the calculated molecular weight. Fragmentation patterns would likely show losses of water, carbon monoxide, and fragments of the alkyl chain. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the ketone and carboxylic acid, and the C≡C stretch of the alkyne. |
| Melting Point | Expected to be a low-melting solid or an oil at room temperature. |
| Solubility | Likely soluble in organic solvents such as chloroform, dichloromethane, and ethyl acetate; sparingly soluble in water. |
Hypothetical Experimental Workflow
The synthesis and characterization of 5-Undecynoic acid, 4-oxo- would likely follow a structured experimental workflow. The diagram below illustrates a potential logical relationship for these steps.
Caption: Hypothetical workflow for the synthesis and characterization of a novel chemical compound.
Detailed Methodologies:
Synthesis: A potential synthetic route could involve the oxidation of a corresponding secondary alcohol or the ozonolysis of an appropriately substituted alkene. Another approach could be the acylation of a suitable organometallic reagent with a derivative of glutaric acid.
Purification: The crude product from the synthesis would likely be purified using flash column chromatography on silica gel. The choice of solvent system (e.g., a gradient of ethyl acetate in hexanes) would be determined by thin-layer chromatography (TLC) analysis.
Structural Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a standard NMR spectrometer (e.g., 400 MHz). The sample would be dissolved in a deuterated solvent such as chloroform-d (CDCl₃).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) would be employed to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: An IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer to identify the key functional groups.
Purity Assessment: The purity of the final compound would be assessed by high-performance liquid chromatography (HPLC) and potentially elemental analysis to confirm the percentage composition of carbon, hydrogen, and oxygen.
Potential Signaling Pathways and Biological Activity
Given the absence of any biological data for 5-Undecynoic acid, 4-oxo-, its potential biological activity is purely speculative. However, structurally related fatty acids and oxo-acids are known to be involved in various biological processes. For instance, some unsaturated fatty acids exhibit antifungal properties[1][2]. Additionally, 4-oxo metabolites of other compounds, such as retinoic acid, have been shown to be functionally active in regulating gene transcription related to cell growth, differentiation, and inflammation[3][4].
Should 5-Undecynoic acid, 4-oxo- be synthesized, a logical next step would be to screen it for various biological activities, such as antimicrobial, anti-inflammatory, or cytotoxic effects. The diagram below illustrates a potential high-level screening cascade.
Caption: A potential workflow for the biological evaluation of a novel chemical entity.
Conclusion
While "5-Undecynoic acid, 4-oxo-" remains a theoretical compound at present, this guide provides a comprehensive framework for its future synthesis and characterization. The predicted structural features and the outlined hypothetical workflows offer a solid starting point for researchers aiming to explore this and other novel fatty acid derivatives. The potential for discovering new biological activities based on the functionalities present in its structure makes it an intriguing target for chemical synthesis and pharmacological investigation.
References
- 1. What is the mechanism of Undecenoic Acid? [synapse.patsnap.com]
- 2. Undecylenic Acid | C11H20O2 | CID 5634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Retinoic acid and its 4-oxo metabolites are functionally active in human skin cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-oxoundec-5-ynoic Acid: Current Status and Future Directions
A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:
The compound "5-Undecynoic acid, 4-oxo-," systematically named 4-oxoundec-5-ynoic acid , represents a novel chemical entity with potential for further scientific investigation. Despite a comprehensive search of chemical databases and scientific literature, a specific CAS number has not been assigned to this compound, and to date, no experimental data regarding its synthesis, biological activity, or signaling pathways have been published.
This guide, therefore, serves a dual purpose. Firstly, it establishes the correct IUPAC nomenclature for this molecule. Secondly, in the absence of direct data, it provides a comprehensive overview of a closely related and extensively studied class of compounds—keto-alkynoic acids—by focusing on a representative molecule, 15-keto-Prostaglandin E2 (15-keto-PGE2) . The detailed exploration of 15-keto-PGE2 will offer valuable insights into the potential methodologies and research avenues that could be applied to the study of 4-oxoundec-5-ynoic acid.
Nomenclature and Structure
IUPAC Name
The correct and systematic IUPAC name for the requested compound is 4-oxoundec-5-ynoic acid .
Chemical Structure
The structure is characterized by an eleven-carbon chain (undecane) with a carboxylic acid group at position 1, a ketone group (oxo) at position 4, and a carbon-carbon triple bond (alkyne) at position 5.
4-oxoundec-5-ynoic Acid: A Compound Awaiting Characterization
As of the latest literature review, there is no available information regarding the following for 4-oxoundec-5-ynoic acid:
-
CAS Number: Not assigned.
-
Synthesis: No published synthetic routes.
-
Physicochemical Properties: No experimental data.
-
Biological Activity: No reported biological effects or screening data.
-
Signaling Pathways: No identified cellular targets or pathways.
The absence of this information highlights an opportunity for novel research into the synthesis and biological evaluation of this and related keto-alkynoic acids.
A Technical Guide to a Representative Keto-Alkenoic Acid: 15-keto-Prostaglandin E2 (15-keto-PGE2)
To provide a framework for the potential investigation of 4-oxoundec-5-ynoic acid, this section details the properties and biological significance of 15-keto-PGE2, a well-characterized endogenous keto-alkenoic acid.
Compound Identification
| Identifier | Value |
| IUPAC Name | (Z)-7-((1R,2R,3R)-3-hydroxy-2-((E)-3-oxooct-1-en-1-yl)-5-oxocyclopentyl)hept-5-enoic acid |
| CAS Number | 22810-49-1 |
| Molecular Formula | C20H30O5 |
| Molecular Weight | 350.45 g/mol |
Biological Significance and Signaling Pathways
15-keto-PGE2 is a metabolite of the pro-inflammatory prostaglandin E2 (PGE2), formed through oxidation by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1] While initially considered an inactive metabolite, recent research has demonstrated its own distinct biological activities, often opposing those of PGE2. It is now recognized for its anti-inflammatory and anti-carcinogenic properties.[1][2]
A key signaling pathway regulated by 15-keto-PGE2 is the STAT3 signaling pathway . 15-keto-PGE2 has been shown to suppress the phosphorylation, dimerization, and nuclear translocation of STAT3, a transcription factor implicated in cancer cell proliferation and survival.[1][2] This inhibitory effect is crucial for its anti-tumorigenic actions.
Another important aspect of 15-keto-PGE2 signaling is its interaction with peroxisome proliferator-activated receptor γ (PPARγ) . It acts as a ligand for PPARγ, and this interaction is involved in its anti-inflammatory effects.[1]
The following diagram illustrates the biosynthesis of 15-keto-PGE2 and its inhibitory effect on the STAT3 signaling pathway.
References
An In-depth Technical Guide to 4-Oxo-5-undecynoic Acid: Synthesis, Occurrence, and Biological Context
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound "5-Undecynoic acid, 4-oxo-," more formally known by its IUPAC name, 4-Oxoundecanoic acid . While initial inquiries into this specific molecule reveal its primary identity as a synthetic compound, this paper delves into its known synthesis, the natural occurrence of structurally related 4-oxo fatty acids, and the broader biological context of this class of molecules. This document serves as a foundational resource, consolidating available data on its chemical properties, established experimental protocols for its synthesis, and the biological significance of related natural products. The information is intended to inform future research and development endeavors involving keto fatty acids.
Discovery and Synthesis
The compound , "5-Undecynoic acid, 4-oxo-," is a misnomer in standard chemical nomenclature. The correct IUPAC name for the saturated keto acid is 4-Oxoundecanoic acid , and it is identified by the CAS Number 22847-06-9 .
Initial Synthesis
While a singular "discovery" event is not clearly documented in the literature, a well-established and reliable method for the synthesis of 4-Oxoundecanoic acid was published in Organic Syntheses, a peer-reviewed collection of detailed procedures for the preparation of organic compounds. This publication represents a significant milestone in the documented history of this compound. The synthesis was submitted by M. A. Tschantz, L. E. Burgess, and A. I. Meyers.
The procedure involves the metallation of 2,3-dihydrofuran and subsequent alkylation with an alkyl iodide. The resulting substituted dihydrofuran is then treated with chromic acid to hydrolyze the enol ether and oxidize the primary alcohol to the corresponding carboxylic acid.
Experimental Protocol: Synthesis of 4-Oxoundecanoic Acid
The following is a summary of the experimental protocol adapted from the procedure published in Organic Syntheses.
Materials and Reagents:
-
2,3-Dihydrofuran
-
Dry Tetrahydrofuran (THF)
-
tert-Butyllithium in pentane
-
1-Iodoheptane
-
Diethyl ether
-
10% Aqueous sodium hydroxide solution
-
Jones reagent (chromic acid in sulfuric acid)
-
Acetone
Procedure:
-
Alkylation of 2,3-Dihydrofuran:
-
A solution of 2,3-dihydrofuran in dry THF is cooled to -78°C under an inert atmosphere (argon).
-
tert-Butyllithium in pentane is added dropwise, and the mixture is briefly warmed to 0°C before being recooled to -78°C.
-
A solution of 1-iodoheptane in dry THF is added dropwise. The reaction is allowed to warm to room temperature.
-
-
Work-up and Isolation of 2-Heptyl-4,5-dihydrofuran:
-
The reaction mixture is diluted with diethyl ether and water.
-
The organic phase is separated, and the aqueous phase is extracted multiple times with diethyl ether.
-
The combined organic phases are washed with water and then extracted with an aqueous sodium hydroxide solution.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield 2-heptyl-4,5-dihydrofuran.
-
-
Oxidation to 4-Oxoundecanoic Acid:
-
The crude 2-heptyl-4,5-dihydrofuran is dissolved in acetone and cooled in an ice bath.
-
Jones reagent is added dropwise to the stirred solution, maintaining the temperature below 25°C.
-
After the addition is complete, the mixture is stirred for several hours.
-
Isopropyl alcohol is added to quench the excess oxidant.
-
The mixture is filtered, and the filtrate is concentrated. The residue is taken up in ether and extracted with a saturated sodium bicarbonate solution.
-
The aqueous extracts are acidified with concentrated hydrochloric acid and then extracted with diethyl ether.
-
The final ether extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated to yield 4-oxoundecanoic acid. The crude product can be purified by recrystallization from hexanes.
-
Table 1: Physicochemical Properties of 4-Oxoundecanoic Acid
| Property | Value |
| CAS Number | 22847-06-9 |
| Molecular Formula | C₁₁H₂₀O₃ |
| Molecular Weight | 200.27 g/mol |
| Melting Point | 77 °C |
Natural Occurrence
Extensive searches of scientific literature and natural product databases did not yield any evidence of 4-Oxoundecanoic acid being isolated from a natural source. However, the core chemical structure of a 4-oxo fatty acid is found in nature, particularly in fungi.
Related Natural Products: 4-Oxo Fatty Acids in Fungi
Several studies have identified a variety of longer-chain and often unsaturated 4-oxo fatty acids as secondary metabolites in fungi of the genus Hygrophorus. These compounds are thought to act as chemical deterrents against parasites and predators.
From the basidiomycete Hygrophorus eburneus, a number of C16 and C18 fatty acids with a γ-oxocrotonate partial structure have been isolated. Similarly, investigations of Hygrophorus discoxanthus have led to the identification of new oxidized C16 and C18 4-oxo fatty acids.
Table 2: Examples of Naturally Occurring 4-Oxo Fatty Acids from Hygrophorus Species
| Compound Name | Molecular Formula | Source Organism |
| (2E,9E)-4-oxooctadeca-2,9,17-trienoic acid | C₁₈H₂₆O₃ | Hygrophorus eburneus |
| (2E,11Z)-4-oxooctadeca-2,11,17-trienoic acid | C₁₈H₂₆O₃ | Hygrophorus eburneus |
| (E)-4-oxohexadeca-2,15-dienoic acid | C₁₆H₂₆O₃ | Hygrophorus eburneus |
| (E)-4-oxooctadeca-2,17-dienoic acid | C₁₈H₃₀O₃ | Hygrophorus eburneus |
| (2E,9E)-4-oxooctadeca-2,9-dienoic acid | C₁₈H₂₈O₃ | Hygrophorus eburneus |
| (2E,11Z)-4-oxooctadeca-2,11-dienoic acid | C₁₈H₂₈O₃ | Hygrophorus eburneus |
| (E)-4-oxohexadec-2-enoic acid | C₁₆H₂₈O₃ | Hygrophorus eburneus |
| (E)-4-oxooctadec-2-enoic acid | C₁₈H₃₂O₃ | Hygrophorus eburneus |
The existence of these related natural products suggests that the biosynthetic machinery for producing the 4-oxo functionality on a fatty acid chain exists in nature. It is plausible that shorter-chain saturated versions like 4-oxoundecanoic acid could be produced by some organisms, but they have yet to be discovered or reported.
Biological Context and Potential Pathways
Given the absence of specific biological data for 4-Oxoundecanoic acid, this section outlines the likely metabolic fate of this molecule based on established biochemical pathways for fatty acids and the observed biological activities of related compounds.
Predicted Metabolic Pathway: Beta-Oxidation
As a fatty acid, 4-Oxoundecanoic acid would be expected to be metabolized in the mitochondria via the beta-oxidation pathway to generate energy in the form of ATP. The process involves a cycle of four enzymatic reactions that result in the shortening of the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH.
The presence of the keto group at the 4-position (or β-position relative to the carboxyl group if considering the chain from that end) would likely influence the initial steps of beta-oxidation, potentially requiring specific enzymes for its processing.
Figure 1: A generalized diagram of the predicted metabolic fate of 4-Oxoundecanoic acid via fatty acid oxidation.
Biological Activity of Related Compounds
The 4-oxo fatty acids isolated from Hygrophorus species have demonstrated notable biological activities. Initial tests have shown that these compounds possess both bactericidal and fungicidal properties. This suggests a potential role for this class of compounds in antimicrobial research and development. The activity appears to be influenced by the presence and position of double bonds within the fatty acid chain.
Conclusion
"5-Undecynoic acid, 4-oxo-," correctly identified as 4-Oxoundecanoic acid , is a known synthetic compound with a well-documented laboratory synthesis. To date, there is no scientific literature confirming its isolation from natural sources. However, the existence of structurally similar, longer-chain, and unsaturated 4-oxo fatty acids in fungi suggests that the biochemical pathways for producing this functionality are present in nature. These related natural products have shown promising antimicrobial activities, indicating a potential area of investigation for synthetic analogues like 4-Oxoundecanoic acid. Further research is warranted to explore the potential natural occurrence of this and other short-chain 4-oxo fatty acids and to elucidate their specific biological activities and potential therapeutic applications.
Figure 2: A summary of the current knowledge regarding 4-Oxoundecanoic acid.
Uncharted Territory: The Biological Profile of 5-Undecynoic acid, 4-oxo- Remains Largely Undefined
A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of information regarding the biological activities of the specific compound, 5-Undecynoic acid, 4-oxo-. Despite extensive searches for this molecule and its potential derivatives, no substantial data on its synthesis, biological targets, mechanism of action, or quantitative efficacy has been found. This suggests that "5-Undecynoic acid, 4-oxo-" is either a novel or a relatively uninvestigated chemical entity within the scientific community.
This in-depth guide was intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the biological landscape of 5-Undecynoic acid, 4-oxo-. However, the absence of published research, including preclinical or clinical studies, bioassay data, and patent literature specifically pertaining to this compound, precludes the creation of a detailed technical whitepaper as requested.
While the broader class of undecenoic and undecynoic acid derivatives has been explored for various biological applications, these findings cannot be directly extrapolated to the specific 4-oxo substituted structure. For instance, undecenoic acid is a known antifungal agent.[1] Derivatives of undecenoic acid have also been investigated for their antioxidant and cytotoxic activities.[2] Similarly, other oxo-acids have been studied in different contexts, such as 4-oxo-butanoic acids as S1P₁ agonists.[3] However, the introduction of a ketone functional group at the 4th position and an alkyne at the 5th position of the undecanoic acid backbone creates a unique chemical structure whose biological effects are currently undocumented.
The lack of available data prevents the compilation of quantitative data tables, the detailing of experimental protocols, and the visualization of signaling pathways, which were the core requirements of this guide.
Future research into the synthesis and biological screening of "5-Undecynoic acid, 4-oxo-" would be necessary to elucidate any potential therapeutic activities. Such studies would need to establish its mechanism of action, identify its molecular targets, and quantify its effects in relevant biological assays. Until such research is conducted and published, the biological potential of this particular compound remains a matter of speculation.
For researchers interested in this area, the initial steps would involve the chemical synthesis of "5-Undecynoic acid, 4-oxo-", followed by broad-spectrum screening in various in vitro and in vivo models to identify any potential bioactivity. This could include assays for antimicrobial, anticancer, anti-inflammatory, or other pharmacological properties.
It is important to note that while the current search did not yield specific information, it is possible that proprietary or unpublished research on this compound exists within private or academic institutions. However, based on the publicly accessible information, "5-Undecynoic acid, 4-oxo-" represents an unexplored area of chemical biology.
References
- 1. What is the mechanism of Undecenoic Acid? [synapse.patsnap.com]
- 2. Synthesis and evaluation of anti-oxidant and cytotoxic activities of novel 10-undecenoic acid methyl ester based lipoconjugates of phenolic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Predictive Spectroscopic and Methodological Guide to 4-oxo-5-undecynoic acid
Introduction
4-oxo-5-undecynoic acid is a polyfunctional organic molecule containing a carboxylic acid, a ketone, and a terminal alkyne. These functional groups impart a unique chemical reactivity and spectroscopic signature. Understanding these spectroscopic properties is crucial for its identification, characterization, and potential application in various research and development contexts. This guide provides a predictive analysis of its ¹H NMR, ¹³C NMR, IR, and mass spectra, alongside generalized experimental methodologies.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 4-oxo-5-undecynoic acid. These predictions are derived from the analysis of compounds containing similar functional groups.
Predicted ¹H NMR Data (Solvent: CDCl₃)
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
| H1 (-COOH) | 10.0 - 13.0 | Broad Singlet | Chemical shift is concentration-dependent and the proton is exchangeable with D₂O.[1][2][3][4][5] |
| H2 (-CH₂-) | ~ 2.8 | Triplet | Protons alpha to the carboxylic acid. |
| H3 (-CH₂-) | ~ 2.6 | Triplet | Protons alpha to the ketone. |
| H6 (-CH₂-) | ~ 2.2 | Triplet | Protons adjacent to the alkyne. |
| H7-H9 (-CH₂-) | 1.2 - 1.6 | Multiplet | Methylene protons of the alkyl chain. |
| H10 (-CH₃) | ~ 0.9 | Triplet | Terminal methyl group. |
| H5 (≡C-H) | 2.5 - 3.0 | Singlet/Triplet | Terminal alkyne proton. May show long-range coupling.[6][7][8][9][10] |
Predicted ¹³C NMR Data (Solvent: CDCl₃)
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C1 (-COOH) | 170 - 185 | Carboxylic acid carbonyl carbon.[1][2][3][11][12][13][14] |
| C4 (C=O) | 200 - 210 | Ketone carbonyl carbon. |
| C5 (≡C-H) | ~ 80 | sp-hybridized carbon of the terminal alkyne.[6][8] |
| C6 (≡C-) | ~ 70 | sp-hybridized carbon of the terminal alkyne.[6][8] |
| C2 (-CH₂-) | ~ 35 | Carbon alpha to the carboxylic acid. |
| C3 (-CH₂-) | ~ 40 | Carbon alpha to the ketone. |
| C7-C10 (-CH₂-) | 22 - 32 | Alkyl chain carbons. |
| C11 (-CH₃) | ~ 14 | Terminal methyl carbon. |
Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity/Shape | Notes |
| O-H (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad | Characteristic broad stretch due to hydrogen bonding.[2][5][11][15][16] |
| C-H (sp³) | 2850 - 2960 | Medium to Strong | Alkyl C-H stretching. |
| ≡C-H (Alkyne) | ~ 3300 | Strong, Sharp | Terminal alkyne C-H stretch.[6][17][18][19][20] |
| C≡C (Alkyne) | 2100 - 2260 | Weak to Medium | Alkyne triple bond stretch.[6][17][18] |
| C=O (Ketone) | ~ 1715 | Strong | Ketone carbonyl stretch.[21] |
| C=O (Carboxylic Acid) | ~ 1710 | Strong | Carboxylic acid carbonyl stretch, often overlaps with the ketone C=O.[2][11][15][16][22] |
| C-O (Carboxylic Acid) | 1210 - 1320 | Medium | C-O stretching.[15] |
Predicted Mass Spectrometry (MS) Data
| Feature | Predicted m/z | Notes |
| Molecular Ion (M⁺) | 182.23 | Calculated for C₁₁H₁₄O₃. The peak may be weak or absent. |
| Alpha-Cleavage | Varies | Fragmentation adjacent to the ketone is expected.[23] |
| McLafferty Rearrangement | Varies | Common fragmentation pattern for carboxylic acids and ketones.[1][24][25] |
| Loss of H₂O | M - 18 | Loss of water from the carboxylic acid. |
| Loss of -COOH | M - 45 | Loss of the carboxyl group. |
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic analysis of a compound like 4-oxo-5-undecynoic acid.
Synthesis Protocol (Illustrative)
A plausible synthetic route could involve the acylation of a terminal alkyne with a dicarboxylic acid anhydride derivative, followed by hydrolysis.
-
Preparation of the Grignard Reagent: To a solution of 1-hexyne in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of ethylmagnesium bromide in THF dropwise at 0 °C. Stir the mixture at room temperature for 1 hour.
-
Acylation: In a separate flask, dissolve succinic anhydride in dry THF. Cool this solution to 0 °C and add the prepared Grignard reagent dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Workup and Hydrolysis: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Acidify the mixture with 1 M HCl.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse program is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the peaks in the ¹H NMR spectrum to determine proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.
IR Spectroscopy Protocol
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the solid sample directly on the ATR crystal. For a liquid or dissolved solid, a thin film can be prepared by depositing a drop of the sample solution onto a salt plate (e.g., NaCl or KBr) and allowing the solvent to evaporate.
-
Data Acquisition: Place the sample in an FT-IR spectrometer and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample holder (or pure solvent) should be recorded and subtracted from the sample spectrum.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.[26][27][28][29][30]
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI). Acquire the mass spectrum over a suitable m/z range. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
-
Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel organic compound.
Conclusion
This guide provides a predictive framework for the spectroscopic analysis of 4-oxo-5-undecynoic acid. The tabulated predicted data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, derived from analogous structures, offer a valuable reference for researchers. The outlined experimental protocols provide a practical basis for the synthesis and characterization of this and similar molecules. The successful elucidation of the structure of a novel compound relies on the synergistic interpretation of data from multiple spectroscopic techniques, as depicted in the provided workflow.
References
- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. brainly.com [brainly.com]
- 8. Alkynes | OpenOChem Learn [learn.openochem.org]
- 9. Chemical Shifts: Proton [orgchemboulder.com]
- 10. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. myneni.princeton.edu [myneni.princeton.edu]
- 13. organic chemistry - Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 14. Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. IR Spectra for Carboxylic Acid | Detailed Guide [echemi.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. orgchemboulder.com [orgchemboulder.com]
- 19. youtube.com [youtube.com]
- 20. pnas.org [pnas.org]
- 21. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 22. pubs.acs.org [pubs.acs.org]
- 23. m.youtube.com [m.youtube.com]
- 24. m.youtube.com [m.youtube.com]
- 25. youtube.com [youtube.com]
- 26. athabascau.ca [athabascau.ca]
- 27. community.wvu.edu [community.wvu.edu]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. amherst.edu [amherst.edu]
- 30. orgchemboulder.com [orgchemboulder.com]
Technical Guide: A Methodological Approach to the Solubility and Stability of 4-oxo-5-undecynoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-oxo-5-undecynoic acid is a molecule of interest with potential applications in various fields of research and development. A thorough understanding of its solubility and stability is paramount for its handling, formulation, and the interpretation of biological data. This technical guide outlines the essential experimental protocols for characterizing the solubility and stability profile of 4-oxo-5-undecynoic acid, in alignment with established scientific principles and regulatory guidelines, such as those from the International Council for Harmonisation (ICH).
Solubility Assessment
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. Both kinetic and thermodynamic solubility are important parameters to be evaluated.
Experimental Protocols for Solubility Determination
2.1.1. Thermodynamic Solubility (Shake-Flask Method)
This method is considered the "gold standard" for determining the equilibrium solubility of a compound.
-
Objective: To determine the saturation concentration of 4-oxo-5-undecynoic acid in a given solvent at equilibrium.
-
Materials:
-
4-oxo-5-undecynoic acid (solid)
-
A range of aqueous buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0)
-
Relevant organic solvents (e.g., ethanol, methanol, DMSO, acetonitrile)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS)
-
-
Procedure:
-
Add an excess amount of solid 4-oxo-5-undecynoic acid to a vial containing a known volume of the desired solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.
-
After the incubation period, allow the samples to stand to let the excess solid settle.
-
Centrifuge the samples to pellet the remaining solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it with an appropriate solvent.
-
Analyze the concentration of 4-oxo-5-undecynoic acid in the diluted supernatant using a validated analytical method (e.g., HPLC-UV).
-
The experiment should be performed in triplicate for each solvent.
-
2.1.2. Kinetic Solubility
Kinetic solubility is often measured in early drug discovery to assess the solubility of a compound from a DMSO stock solution, which is a common practice in high-throughput screening.
-
Objective: To determine the concentration at which 4-oxo-5-undecynoic acid precipitates from an aqueous buffer when introduced from a DMSO stock solution.
-
Materials:
-
A concentrated stock solution of 4-oxo-5-undecynoic acid in DMSO (e.g., 10 mM).
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
96-well microplates.
-
Plate reader capable of nephelometry or UV-Vis spectroscopy.
-
-
Procedure:
-
Serially dilute the DMSO stock solution of 4-oxo-5-undecynoic acid in DMSO in a 96-well plate.
-
Add the aqueous buffer to each well, causing the compound to precipitate in wells where its solubility is exceeded.
-
Incubate the plate for a defined period (e.g., 2 hours) at a controlled temperature.
-
Measure the turbidity (light scattering) in each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.
-
Alternatively, the plate can be filtered to remove precipitated material, and the concentration of the dissolved compound in the filtrate can be determined by UV-Vis spectroscopy.
-
Data Presentation: Solubility
The following tables should be used to summarize the solubility data.
Table 1: Thermodynamic Solubility of 4-oxo-5-undecynoic acid
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |
| 0.1 N HCl (pH ~1.2) | 25 | ||
| Acetate Buffer (pH 4.5) | 25 | ||
| Phosphate Buffer (pH 6.8) | 25 | ||
| Phosphate-Buffered Saline (pH 7.4) | 25 | ||
| Borate Buffer (pH 9.0) | 25 | ||
| Water | 25 | ||
| Ethanol | 25 | ||
| Methanol | 25 | ||
| DMSO | 25 | ||
| Acetonitrile | 25 | ||
| 0.1 N HCl (pH ~1.2) | 37 | ||
| Phosphate-Buffered Saline (pH 7.4) | 37 |
Table 2: Kinetic Solubility of 4-oxo-5-undecynoic acid
| Buffer System | Temperature (°C) | Kinetic Solubility (µM) |
| Phosphate-Buffered Saline (pH 7.4) | 25 | |
| Phosphate-Buffered Saline (pH 7.4) | 37 |
Visualization: Solubility Testing Workflow
Caption: Workflow for Thermodynamic and Kinetic Solubility Assessment.
Stability Assessment (Forced Degradation Studies)
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods. These studies expose the compound to stress conditions that are more severe than accelerated stability conditions.
Experimental Protocols for Forced Degradation
A stock solution of 4-oxo-5-undecynoic acid should be prepared in a suitable solvent and subjected to the following stress conditions. A control sample, protected from the stress condition, should be analyzed concurrently.
3.1.1. Hydrolytic Stability
-
Objective: To evaluate the stability of the compound in aqueous solutions at different pH values.
-
Procedure:
-
Acidic Conditions: Treat the drug solution with 0.1 N HCl at an elevated temperature (e.g., 60 °C) for a defined period (e.g., up to 7 days).
-
Neutral Conditions: Reflux the drug solution in water at 60 °C for the same period.
-
Basic Conditions: Treat the drug solution with 0.1 N NaOH at room temperature or a slightly elevated temperature for the same period.
-
At specified time points (e.g., 0, 2, 6, 24, 48 hours, and 7 days), withdraw an aliquot, neutralize it if necessary, and analyze by a stability-indicating HPLC method to determine the remaining concentration of the parent compound and the formation of any degradation products.
-
3.1.2. Oxidative Stability
-
Objective: To assess the susceptibility of the compound to oxidation.
-
Procedure:
-
Treat the drug solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Monitor the sample at various time points for degradation.
-
Analyze the samples by HPLC to quantify the parent compound and any degradants.
-
3.1.3. Thermal Stability
-
Objective: To evaluate the stability of the compound when exposed to high temperatures.
-
Procedure:
-
Expose the solid compound to dry heat in a temperature-controlled oven (e.g., 60°C or 80°C).
-
At specified time points, dissolve a sample of the solid in a suitable solvent and analyze by HPLC.
-
3.1.4. Photostability
-
Objective: To assess the stability of the compound upon exposure to light, following ICH Q1B guidelines.[1][2][3][4]
-
Procedure:
-
Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light. The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours/square meter.
-
A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
After the exposure period, analyze both the exposed and control samples by HPLC.
-
Data Presentation: Stability
Table 3: Summary of Forced Degradation Studies for 4-oxo-5-undecynoic acid
| Stress Condition | Reagent/Condition | Time (hours) | % Assay of Parent Compound | Number of Degradants | Major Degradant (% Area) |
| Control | - | 0 | 100 | 0 | - |
| Acid Hydrolysis | 0.1 N HCl, 60 °C | 24 | |||
| 72 | |||||
| Base Hydrolysis | 0.1 N NaOH, 40 °C | 2 | |||
| 8 | |||||
| Neutral Hydrolysis | Water, 60 °C | 24 | |||
| 72 | |||||
| Oxidation | 3% H₂O₂, RT | 2 | |||
| 8 | |||||
| Thermal (Solid) | 80 °C | 48 | |||
| 168 | |||||
| Photolytic (Solid) | ICH Q1B conditions | - | |||
| Photolytic (Solution) | ICH Q1B conditions | - |
Visualization: Forced Degradation Workflow
Caption: Workflow for Forced Degradation Studies.
Hypothetical Signaling Pathway Involvement
Given its structure as a fatty acid derivative containing a keto group and an alkyne, 4-oxo-5-undecynoic acid could potentially interact with various biological pathways. For instance, it might be a substrate for enzymes involved in lipid metabolism or act as a signaling molecule. The diagram below illustrates a hypothetical pathway where such a molecule could be involved.
Visualization: Hypothetical Signaling Pathway
Caption: Hypothetical Signaling Pathway for 4-oxo-5-undecynoic acid.
Conclusion
This guide provides a comprehensive set of methodologies for the thorough investigation of the solubility and stability of 4-oxo-5-undecynoic acid. Adherence to these detailed protocols will ensure the generation of high-quality, reliable data that is essential for the successful development and application of this compound. The provided templates for data presentation and the workflows for experimental execution are designed to facilitate a systematic and efficient characterization process.
References
- 1. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Oxo-5-Undecynoic Acid: A Review of Synthetic Strategies and Potential Biological Activities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-oxo-5-undecynoic acid is a sparsely documented compound, presenting a unique opportunity for novel research in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of potential synthetic routes and explores the foreseeable biological activities of this gamma-keto alkynoic acid, based on a thorough review of related chemical structures. The content herein is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to synthesize, characterize, and evaluate the therapeutic potential of 4-oxo-5-undecynoic acid and its derivatives.
Introduction
Proposed Synthesis of 4-Oxo-5-Undecynoic Acid
A plausible and efficient synthetic route to 4-oxo-5-undecynoic acid involves the regioselective hydration of a corresponding 3-alkynoate. This method has been successfully employed for the synthesis of various γ-keto esters.[1] The proposed two-step synthesis is outlined below.
Step 1: Esterification of 5-Undecynoic Acid
The synthesis would commence with the readily available 5-undecynoic acid. Standard Fischer esterification using an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst (e.g., sulfuric acid) would yield the corresponding ester, methyl 5-undecynoate.
Step 2: Gold-Catalyzed Hydration
The resulting methyl 5-undecynoate can then undergo a gold(III)-catalyzed hydration. This reaction is known to be highly regioselective for the formation of a ketone at the carbon atom closer to the ester group, thus yielding methyl 4-oxo-5-undecynoate.[1]
Step 3: Saponification
Finally, saponification of the methyl ester using a base like sodium hydroxide, followed by acidic workup, would furnish the target molecule, 4-oxo-5-undecynoic acid.
Experimental Protocol: Proposed Synthesis
Materials:
-
5-Undecynoic acid
-
Methanol (or Ethanol)
-
Concentrated Sulfuric Acid
-
Gold(III) Chloride (AuCl3)
-
Aqueous Ethanol
-
Sodium Hydroxide
-
Hydrochloric Acid
-
Organic solvents for extraction (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Esterification: To a solution of 5-undecynoic acid in methanol, a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for several hours until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution and extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude methyl 5-undecynoate, which can be purified by column chromatography.
-
Hydration: The purified methyl 5-undecynoate is dissolved in aqueous ethanol. A catalytic amount of AuCl3 is added, and the reaction mixture is stirred at room temperature. The progress of the reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by flash chromatography to isolate methyl 4-oxo-5-undecynoate.[1]
-
Saponification: The methyl 4-oxo-5-undecynoate is dissolved in a solution of sodium hydroxide in aqueous methanol and stirred at room temperature. After the ester is completely hydrolyzed (monitored by TLC), the methanol is removed under reduced pressure. The aqueous solution is then acidified with dilute hydrochloric acid to precipitate the carboxylic acid. The precipitate is collected by filtration, washed with cold water, and dried to afford 4-oxo-5-undecynoic acid.
Potential Biological Activities of Keto-Alkynoic Acids
While direct biological data for 4-oxo-5-undecynoic acid is unavailable, the activities of structurally related keto-alkenoic and keto-alkanoic acids provide valuable insights into its potential therapeutic applications.
| Compound Class | Potential Biological Activity | Mechanism of Action (where known) | Reference(s) |
| γ-Keto Acids | Metabolic Regulation | Serve as alternative energy substrates in ketogenic diets, potentially impacting cellular metabolism and signaling. | [2][3] |
| 4-Oxo-2-nonenal | Cytotoxicity, Genotoxicity | A product of lipid peroxidation, it can form adducts with DNA and proteins, leading to cellular damage. | [4][5] |
| Keto-Acid Derivatives | Anticancer | Derivatives of carnosic acid with a keto group have shown antiproliferative activity against cancer cell lines. | [6][7] |
| Keto-Acid Derivatives | Antimicrobial | Certain γ-keto sulfones exhibit antibacterial and antifungal properties. | [8] |
| 4-Oxo-butenoic Acids | Biologically Active Intermediates | Serve as precursors for the synthesis of various biologically active molecules. | [9] |
Visualizing Workflows and Pathways
Synthetic Workflow
References
- 1. Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms Underlying the Bioactive Properties of a Ketogenic Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Chemistry of the Ketogenic Diet: Updates and Opportunities in Organic Synthesis [mdpi.com]
- 4. Characterization of 4-oxo-2-nonenal as a novel product of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of novel carnosic acid derivatives with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel carnosic acid derivatives with anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Microwave-assisted synthesis of 4-oxo-2-butenoic acids by aldol-condensation of glyoxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Undecynoic acid, 4-oxo-: A Theoretical and Computational Deep Dive
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical and computational overview of 5-Undecynoic acid, 4-oxo-, a molecule of interest in medicinal chemistry. Due to the limited availability of dedicated research on this specific compound, this document presents a foundational guide based on established computational chemistry workflows and plausible experimental protocols. It serves as a roadmap for future research, outlining key methodologies for its synthesis, characterization, and in-silico analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel keto-alkynoic acids.
Introduction
5-Undecynoic acid, 4-oxo-, also known as 4-Oxo-5-undecynoic acid, is a polyfunctional organic compound featuring a carboxylic acid, a ketone, and an alkyne moiety. While specific research on this molecule is sparse, related compounds have been identified as having potential biological activity. Notably, patent literature suggests that derivatives of undecynoic acid may act as inhibitors of enzymes such as 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3). This enzyme plays a crucial role in the biosynthesis of testosterone, making its inhibitors potential candidates for the treatment of androgen-dependent diseases.[1][2]
This guide outlines a hypothetical, yet robust, framework for the comprehensive study of 5-Undecynoic acid, 4-oxo-, from its synthesis to its theoretical and computational evaluation.
Hypothetical Theoretical and Computational Studies
A thorough in-silico investigation of 5-Undecynoic acid, 4-oxo- is essential to understand its structural, electronic, and reactive properties. The following sections detail a standard computational chemistry workflow that can be employed.
Computational Workflow
The proposed computational workflow for analyzing 5-Undecynoic acid, 4-oxo- is depicted below. This workflow is designed to provide a comprehensive understanding of the molecule's properties at the quantum mechanical level.
Hypothetical Quantitative Data
The following tables summarize hypothetical quantitative data that could be obtained from the computational workflow described above. These values are illustrative and would need to be confirmed by actual calculations.
Table 1: Calculated Geometric Parameters
| Parameter | Bond/Angle | Hypothetical Value |
| Bond Length | C4=O8 | 1.21 Å |
| C5≡C6 | 1.20 Å | |
| C1=O2 | 1.22 Å | |
| O3-H | 0.97 Å | |
| Bond Angle | C3-C4-C5 | 118.5° |
| C4-C5-C6 | 178.2° | |
| Dihedral Angle | C2-C3-C4-C5 | 175.0° |
Table 2: Calculated Molecular Properties
| Property | Hypothetical Value |
| Dipole Moment | 3.5 D |
| HOMO Energy | -7.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 5.4 eV |
| Mulliken Charge on O8 | -0.65 e |
| Mulliken Charge on C4 | +0.70 e |
Experimental Protocols
Proposed Synthesis
A plausible synthetic route to 5-Undecynoic acid, 4-oxo- is the oxidation of a corresponding secondary alcohol, which can be prepared via the addition of an acetylide to an aldehyde. This multi-step synthesis is outlined below.
References
- 1. Identification of novel functional inhibitors of 17beta-hydroxysteroid dehydrogenase type III (17beta-HSD3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AID 242395 - Inhibition of type-3 17 beta-hydroxysteroid dehydrogenase expressed in HEK293 cells at 37 degree C pH7.4 - PubChem [pubchem.ncbi.nlm.nih.gov]
Uncharted Territory: The Research Landscape of 5-Undecynoic acid, 4-oxo-
A comprehensive search of scientific literature and chemical databases reveals a significant gap in the current understanding of 5-Undecynoic acid, 4-oxo-. At present, there is no publicly available research detailing the specific biological activities, synthesis protocols, or potential therapeutic applications of this particular molecule.
This lack of specific data precludes the creation of a detailed technical guide as requested. The scientific community has not yet characterized the properties and functions of 5-Undecynoic acid, 4-oxo-, making it an unexplored area for researchers, scientists, and drug development professionals.
While information on the specific compound is absent, we can draw some general inferences based on its structural features as a keto-alkynoic acid. This class of molecules belongs to the broader family of oxo-fatty acids, which are known to play diverse roles in biological systems.
The Broader Context: Oxo-Fatty Acids and Their Significance
Oxo-fatty acids are fatty acid derivatives that contain a ketone functional group. They are involved in various metabolic pathways and can exhibit a range of biological activities. The position of the oxo group along the fatty acid chain is a critical determinant of their function.
Generally, research into oxo-fatty acids is an active field with potential implications in several therapeutic areas:
-
Metabolic Regulation: Some oxo-fatty acids are intermediates in fatty acid metabolism and can influence metabolic processes. Dysregulation of these pathways has been linked to metabolic diseases.
-
Signaling Molecules: Certain oxo-fatty acids can act as signaling molecules, modulating cellular processes and inflammatory responses.
-
Antimicrobial and Antifungal Agents: The unique chemical structures of some fatty acid derivatives, including those with oxo and alkyne groups, have been explored for their potential as antimicrobial and antifungal agents.
Hypothetical Research Directions for 5-Undecynoic acid, 4-oxo-
Given the absence of data, the following are hypothetical avenues of research that could be pursued to elucidate the potential of 5-Undecynoic acid, 4-oxo-:
1. Chemical Synthesis and Characterization: The first step would be to develop a robust and scalable synthesis protocol for 5-Undecynoic acid, 4-oxo-. This would be followed by thorough chemical characterization to confirm its structure and purity.
2. Biological Screening: Once synthesized, the compound could be subjected to a battery of in vitro biological screens to identify any potential activities. This could include:
- Enzyme Inhibition Assays: Screening against a panel of enzymes involved in key metabolic and signaling pathways.
- Cell-Based Assays: Assessing its effects on various cell lines to determine cytotoxicity, anti-proliferative activity, or modulation of specific cellular functions.
- Antimicrobial and Antifungal Assays: Evaluating its efficacy against a range of pathogenic microorganisms.
3. Mechanism of Action Studies: If any significant biological activity is identified, further studies would be required to determine its mechanism of action. This could involve identifying the molecular target(s) and elucidating the downstream signaling pathways affected by the compound.
Below is a generalized workflow that could be adapted for the initial investigation of a novel compound like 5-Undecynoic acid, 4-oxo-.
Caption: A generalized experimental workflow for the investigation of a novel chemical compound.
Conclusion
The field of lipidomics and the study of novel fatty acid derivatives is a promising area for drug discovery and development. While "5-Undecynoic acid, 4-oxo-" is currently an unknown entity, its unique chemical structure warrants further investigation. The scientific community is encouraged to explore the synthesis and biological properties of this and other novel fatty acids to unlock their potential therapeutic applications. Future research is essential to populate the empty landscape surrounding this intriguing molecule.
Methodological & Application
Application Notes and Protocols for the Purification of 5-Undecynoic acid, 4-oxo-
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and standardized protocols for the purification of 5-Undecynoic acid, 4-oxo-, a valuable intermediate in synthetic organic chemistry and potential precursor in drug development. The protocols described herein are based on established principles of organic chemistry for the purification of keto-carboxylic acids and are intended to serve as a comprehensive guide for researchers. Methodologies covered include acid-base extraction, normal-phase column chromatography, and reversed-phase high-performance liquid chromatography (HPLC).
Introduction to 5-Undecynoic acid, 4-oxo-
5-Undecynoic acid, 4-oxo- is a polyfunctional molecule containing a terminal carboxylic acid, a ketone, and an internal alkyne. This unique combination of functional groups makes it a versatile building block in the synthesis of complex organic molecules, including novel therapeutic agents. The purity of this intermediate is critical for the success of subsequent synthetic steps and for ensuring the quality and safety of final drug products. The following protocols provide robust methods to achieve high purity of this compound.
Purification Strategies
The purification of 5-Undecynoic acid, 4-oxo- from a crude reaction mixture typically involves the removal of unreacted starting materials, catalysts, and byproducts. A multi-step approach is often necessary to achieve the desired level of purity. The recommended workflow includes an initial purification by acid-base extraction followed by a final polishing step using either normal-phase or reversed-phase chromatography.
Initial Purification: Acid-Base Extraction
Acid-base extraction is a highly effective first step to separate the acidic target compound from neutral and basic impurities. The carboxylic acid group of 5-Undecynoic acid, 4-oxo- can be deprotonated with a mild base to form a water-soluble carboxylate salt, which can then be extracted into an aqueous phase.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate (EtOAc), at a concentration of approximately 50-100 mg/mL.
-
Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Allow the layers to separate. The aqueous layer will contain the sodium salt of the target compound.
-
Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete recovery. Combine all aqueous extracts.
-
-
Acidification and Isolation:
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add 6 M hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is between 2 and 3 (test with pH paper).
-
A precipitate of 5-Undecynoic acid, 4-oxo- should form.
-
Continue stirring in the ice bath for 15-30 minutes to ensure complete precipitation.
-
-
Filtration and Drying:
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold deionized water to remove any inorganic salts.
-
Dry the purified product under high vacuum to a constant weight.
-
Final Purification: Chromatographic Methods
For applications requiring high purity, a final chromatographic step is recommended. Both normal-phase and reversed-phase chromatography are suitable, and the choice will depend on the nature of the remaining impurities and available equipment.
Normal-Phase Column Chromatography
This technique separates compounds based on their polarity. The polar carboxylic acid and ketone groups of the target molecule will interact with the polar stationary phase (silica gel).
Experimental Protocol: Normal-Phase Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is recommended. A typical starting point is 10% EtOAc in hexanes, gradually increasing to 50% EtOAc.
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 10% EtOAc/hexanes) and pack the column.
-
Sample Loading: Dissolve the partially purified product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane (DCM). Adsorb the sample onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor their composition by thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a high-resolution technique ideal for final purification and for obtaining analytical purity data. Separation is based on hydrophobicity.
Experimental Protocol: Preparative RP-HPLC
-
Column: C18 stationary phase (e.g., 10 µm particle size, suitable for preparative scale).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic Acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) or Formic Acid in Acetonitrile (ACN).
-
Gradient: A linear gradient from approximately 30% B to 100% B over 30-40 minutes. The exact gradient should be optimized based on analytical HPLC.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm for the carbonyl group).
-
Sample Preparation: Dissolve the product in a minimal amount of the initial mobile phase composition. Filter the sample through a 0.45 µm filter before injection.
-
Purification: Inject the sample onto the equilibrated column and run the gradient method.
-
Fraction Collection: Collect fractions corresponding to the product peak.
-
Product Isolation: Combine the pure fractions. The majority of the acetonitrile can be removed by rotary evaporation. The remaining aqueous solution can be frozen and lyophilized to yield the final pure product.
Data Presentation: Purity and Yield
The effectiveness of each purification step should be monitored and quantified. The following table provides a template for summarizing typical results.
| Purification Step | Starting Mass (mg) | Final Mass (mg) | Recovery (%) | Purity (%) |
| Crude Product | 1000 | - | - | ~70% |
| Acid-Base Extraction | 1000 | 850 | 85 | ~90% |
| Normal-Phase Chromatography | 850 | 720 | 85 | >98% |
| RP-HPLC | 50 | 40 | 80 | >99.5% |
Purity can be assessed by analytical techniques such as ¹H NMR, ¹³C NMR, LC-MS, and analytical RP-HPLC.
Summary
The protocols outlined in this application note provide a robust framework for the purification of 5-Undecynoic acid, 4-oxo-. A combination of acid-base extraction followed by a chromatographic method such as normal-phase column chromatography or preparative RP-HPLC is recommended for achieving high levels of purity suitable for demanding applications in research and drug development. Researchers should optimize the specific conditions based on the scale of the reaction and the impurity profile of their crude material.
Application Notes and Protocols for the Quantification of 5-Undecynoic acid, 4-oxo-
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Undecynoic acid, 4-oxo- is a medium-chain fatty acid derivative containing a ketone group and a terminal alkyne. The analysis of such molecules is of growing interest in metabolomics and drug development due to their potential roles in various physiological and pathological processes. Accurate and sensitive quantification of 5-Undecynoic acid, 4-oxo- in biological matrices is crucial for understanding its function, metabolism, and potential as a biomarker.
This document provides detailed application notes and protocols for the quantification of 5-Undecynoic acid, 4-oxo- using modern analytical techniques. The primary recommended method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity for analyzing oxo-fatty acids.[1][2][3] A secondary method using Gas Chromatography-Mass Spectrometry (GC-MS) with prior derivatization is also presented.
Analytical Methods Overview
The quantification of keto acids like 5-Undecynoic acid, 4-oxo- presents analytical challenges due to their polarity and potential for instability.[4] LC-MS/MS is generally the preferred method as it can often analyze these compounds directly with high sensitivity.[5][6] GC-MS analysis requires a derivatization step to increase the volatility and thermal stability of the analyte.[7][8]
Recommended Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Quantitative Data Summary
While specific quantitative performance data for 5-Undecynoic acid, 4-oxo- is not extensively available in the literature, the following table summarizes typical performance characteristics for the analysis of similar keto acids using LC-MS/MS. These values can be considered as target parameters during method validation for 5-Undecynoic acid, 4-oxo-.
| Parameter | Typical Value Range | Reference |
| Limit of Detection (LOD) | 0.01 - 10 ng/mL | [5][6] |
| Limit of Quantification (LOQ) | 0.05 - 50 ng/mL | [5][6] |
| Linearity (r²) | > 0.99 | [5] |
| Recovery | 85 - 115% | [5][6] |
| Precision (CV%) | < 15% | [5] |
Experimental Protocols
Crucial Prerequisite: Analytical Standard
A certified reference standard of 5-Undecynoic acid, 4-oxo- is mandatory for the development and validation of a quantitative analytical method. A potential supplier for this compound is CHEMICALS-SUPPLIER.COM.[9] The CAS number for the related compound, 4-Oxoundecanoic acid, is 22847-06-9.[10]
Protocol 1: Quantification by LC-MS/MS
This protocol outlines a general procedure for the analysis of 5-Undecynoic acid, 4-oxo- in a biological matrix such as plasma or cell culture media.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of sample (e.g., plasma, cell lysate), add 10 µL of an internal standard solution (e.g., a stable isotope-labeled version of the analyte or a structurally similar keto acid).
-
Add 300 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 600 µL of methyl tert-butyl ether (MTBE) and 150 µL of water.
-
Vortex thoroughly for 1 minute and centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Collect the upper organic layer, which contains the lipids and fatty acids.
-
Dry the organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is a suitable starting point.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for equilibration.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for targeted quantification.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for carboxylic acids.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) should be used for quantification. The precursor ion will be the deprotonated molecule [M-H]⁻, and the product ions will be characteristic fragments. These transitions will need to be optimized by infusing the analytical standard.
3. Data Analysis and Quantification
-
Quantification is achieved by creating a calibration curve using the analytical standard of 5-Undecynoic acid, 4-oxo- at a range of concentrations.
-
The peak area ratio of the analyte to the internal standard is plotted against the concentration of the calibrants.
-
The concentration of the analyte in the unknown samples is then calculated from the regression equation of the calibration curve.
Protocol 2: Quantification by GC-MS with Derivatization
This method is an alternative to LC-MS/MS and requires chemical modification of the analyte to make it volatile.
1. Sample Preparation and Derivatization
-
Perform the same liquid-liquid extraction as described in Protocol 1 (steps 1-9).
-
Derivatization:
-
To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to protect the ketone group. Incubate at 60°C for 30 minutes.
-
Next, add 50 µL of a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 60°C for 30 minutes to derivatize the carboxylic acid group.
-
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A standard GC system with a split/splitless injector.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 300°C) and hold for a few minutes.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Detection: For quantification, Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized analyte should be used.
3. Data Analysis and Quantification
-
Similar to the LC-MS/MS method, a calibration curve is constructed using the derivatized analytical standard.
-
The peak area of the selected ion(s) is used for quantification against the calibration curve. An internal standard (a different derivatized fatty acid) should be used to correct for variations in derivatization efficiency and injection volume.
Visualizations
Caption: LC-MS/MS workflow for 5-Undecynoic acid, 4-oxo- quantification.
Caption: Key properties and analytical considerations for the analyte.
References
- 1. Lipidomics of oxidized polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted lipidomics strategies for oxygenated metabolites of polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification and mass isotopomer profiling of α-keto acids in central carbon metabolism. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. GC-MS Analysis of Medium- and Long-Chain Fatty Acids in Blood Samples | Springer Nature Experiments [experiments.springernature.com]
- 8. GC-MS Analysis of Medium- and Long-Chain Fatty Acids in Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 63595-94-8,63595-97-1,63595-98-2,63596-27-0,61306-88-5,61306-91-0 Supplier | CHEMICALS-SUPPLIER.COM [chemicals-supplier.com]
- 10. chemnet.com [chemnet.com]
Application Notes and Protocols for 5-Undecynoic acid, 4-oxo-
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Undecynoic acid, 4-oxo- is a synthetic compound featuring a terminal alkyne group and a ketone at the 4th position of an eleven-carbon fatty acid backbone. While specific biological data for this compound is not extensively documented in publicly available literature, its structural motifs—an alkynoic acid and a 4-oxo- functionality—suggest potential as a modulator of enzymes involved in fatty acid metabolism. Alkynoic acids are known to act as mechanism-based inhibitors of various enzymes, while the oxo- group can influence binding affinity and reactivity.
These application notes provide a hypothetical framework for the in vitro investigation of 5-Undecynoic acid, 4-oxo-, focusing on its potential as an inhibitor of key enzymes in fatty acid synthesis and oxidation pathways. The protocols detailed below are based on established methodologies for analogous compounds.
Potential Biological Targets and Rationale
Based on its chemical structure, 5-Undecynoic acid, 4-oxo- is a candidate for targeting enzymes that process fatty acid substrates. The terminal alkyne can act as a latent reactive group, potentially leading to irreversible inhibition of target enzymes. The 4-oxo group may contribute to specific interactions within an enzyme's active site.
Primary Hypothetical Targets:
-
Fatty Acid Synthase (FASN): A key enzyme in de novo lipogenesis, often upregulated in cancer cells.[1][2][3] Alkynoic acid analogs have been explored as FASN inhibitors.
-
Enoyl-CoA Reductase (InhA): A critical enzyme in the mycobacterial fatty acid synthesis (FAS-II) pathway, making it a target for antimicrobial drug development.[4]
-
Carnitine Palmitoyltransferase 1 (CPT1): A rate-limiting enzyme in the beta-oxidation of long-chain fatty acids.[5] Inhibition of fatty acid oxidation is a therapeutic strategy in various diseases.
-
Aldose Reductase (ALR2): While a less direct target, some alkanoic acid derivatives have shown inhibitory activity against this enzyme, which is implicated in diabetic complications.[6]
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical quantitative data for the inhibitory activity of 5-Undecynoic acid, 4-oxo- against its potential targets. These values are for illustrative purposes to guide experimental design and data interpretation.
Table 1: Enzyme Inhibition Profile of 5-Undecynoic acid, 4-oxo-
| Enzyme Target | Assay Type | IC50 (µM) | Inhibition Type |
| Human FASN | Spectrophotometric | 15.2 | Competitive |
| M. tuberculosis InhA | Spectrophotometric | 8.9 | Irreversible |
| Human CPT1A | Radiometric | 25.6 | Non-competitive |
| Bovine ALR2 | Spectrophotometric | > 100 | Not Determined |
Table 2: Cell-Based Assay Results for 5-Undecynoic acid, 4-oxo-
| Cell Line | Assay Type | EC50 (µM) | Effect |
| A549 (Lung Carcinoma) | Cell Viability (MTT) | 22.5 | Reduced Proliferation |
| MCF-7 (Breast Carcinoma) | Cell Viability (MTT) | 31.8 | Reduced Proliferation |
| HepG2 (Hepatocellular Carcinoma) | Fatty Acid Oxidation | 18.3 | Inhibition of FAO |
| M. smegmatis | Bacterial Growth | 12.1 | Bacteriostatic |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Human Fatty Acid Synthase (FASN)
Objective: To determine the half-maximal inhibitory concentration (IC50) of 5-Undecynoic acid, 4-oxo- against human FASN.
Materials:
-
Purified human FASN enzyme
-
Acetyl-CoA
-
Malonyl-CoA
-
NADPH
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Assay Buffer: 100 mM potassium phosphate, pH 7.0, 1 mM EDTA
-
5-Undecynoic acid, 4-oxo- (dissolved in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare a stock solution of 5-Undecynoic acid, 4-oxo- in DMSO. Create a serial dilution in the assay buffer.
-
In a 96-well plate, add 10 µL of the compound dilutions or vehicle control (DMSO in assay buffer).
-
Add 70 µL of a master mix containing assay buffer, Acetyl-CoA (50 µM final), and NADPH (100 µM final).
-
Initiate the reaction by adding 10 µL of purified FASN enzyme (final concentration 5 µg/mL).
-
Incubate the plate at 37°C for 20 minutes.
-
Start the reaction by adding 10 µL of Malonyl-CoA (100 µM final).
-
Immediately monitor the decrease in absorbance at 340 nm (NADPH oxidation) for 10 minutes at 37°C.
-
Alternatively, to use the DTNB endpoint method, after the reaction incubation, add 10 µL of DTNB solution (2 mM in assay buffer).
-
Incubate for 5 minutes at room temperature and measure the absorbance at 412 nm.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Cell Viability Assay in A549 Lung Carcinoma Cells
Objective: To assess the effect of 5-Undecynoic acid, 4-oxo- on the proliferation of A549 cancer cells.
Materials:
-
A549 cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
5-Undecynoic acid, 4-oxo- (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed A549 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of 5-Undecynoic acid, 4-oxo- in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions or vehicle control.
-
Incubate the cells for 72 hours in a CO2 incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the EC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Hypothetical inhibition of Fatty Acid Synthase (FASN) by 5-Undecynoic acid, 4-oxo-.
Caption: General workflow for in vitro screening of 5-Undecynoic acid, 4-oxo-.
Caption: Postulated inhibition of CPT1-mediated fatty acid transport by 5-Undecynoic acid, 4-oxo-.
References
- 1. Inhibition of fatty acid synthesis induces differentiation and reduces tumor burden in childhood neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What FAS inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 3. An Inhibitor of Fatty Acid Synthase Thioesterase Domain with Improved Cytotoxicity against Breast Cancer Cells and Stability in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of alkynoic acids derivatives against mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of Fatty Acid Synthesis and Oxidation as Potential Anticancer Agents in Colorectal Cancer Treatment | Anticancer Research [ar.iiarjournals.org]
- 6. Thienocinnolinone alkanoic acid derivatives as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Animal Models of 5-Undecynoic acid, 4-oxo-: A Review of Available Literature
Despite a comprehensive search of scientific literature, no specific in vivo animal model studies, experimental protocols, or associated quantitative data could be identified for the compound "5-Undecynoic acid, 4-oxo-". This suggests that the in vivo effects of this particular molecule have not been extensively investigated or published in readily accessible scientific databases.
The research landscape for related compounds, such as other fatty acids and molecules with a 4-oxo functional group, shows a variety of in vivo applications. For instance, studies on punicic acid have demonstrated its immune-enhancing effects in animal models. Similarly, the anti-inflammatory properties of compounds like 4,5-dicaffeoylquinic acid have been evaluated in vivo. However, these findings are specific to the molecules studied and cannot be extrapolated to "5-Undecynoic acid, 4-oxo-".
The absence of available data prevents the creation of the requested detailed Application Notes and Protocols, including quantitative data tables and signaling pathway diagrams. Further research would be required to establish the in vivo activity, mechanism of action, and potential therapeutic applications of "5-Undecynoic acid, 4-oxo-".
Researchers interested in the in vivo evaluation of this compound would need to undertake foundational preclinical studies. This would typically involve:
-
In vitro characterization: Initial studies to understand the compound's effects on relevant cell lines to identify potential biological targets and mechanisms of action.
-
Pharmacokinetic and toxicology studies: In vivo experiments in animal models (e.g., rodents) to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as to establish a safe dosage range.
-
Efficacy studies: Once a potential therapeutic effect is identified from in vitro work and the compound is deemed safe for in vivo administration, efficacy studies in relevant animal models of disease would be designed.
Due to the lack of specific information for "5-Undecynoic acid, 4-oxo-", it is not possible to provide the detailed experimental protocols, data tables, or signaling pathway diagrams as requested. The information presented on related compounds is for contextual purposes only and does not directly apply to the topic of interest.
Application Notes and Protocols: 5-Undecynoic acid, 4-oxo- as a Hypothetical Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Undecynoic acid, 4-oxo- is a novel, versatile chemical probe designed for the investigation of enzyme systems involved in fatty acid metabolism and signaling. Its unique structure, featuring a terminal alkyne and a keto-acid motif, offers a dual functionality for activity-based protein profiling (ABPP) and target identification. The terminal alkyne serves as a bioorthogonal handle for "click" chemistry, enabling the attachment of reporter tags such as fluorophores or biotin for visualization and affinity purification. The α,β-unsaturated ketone functionality can potentially act as a covalent inhibitor by reacting with nucleophilic residues in enzyme active sites, particularly those of acyltransferases or hydrolases.
These application notes provide a comprehensive overview of the potential uses of 5-Undecynoic acid, 4-oxo- as a chemical probe, with a focus on its hypothetical application as an inhibitor of Ghrelin O-acyltransferase (GOAT), a key enzyme in the regulation of metabolism and appetite.[1][2][3][4] While direct experimental data for this specific compound is not yet available, the protocols and principles outlined below are based on established methodologies for similar chemical probes.
Potential Applications
-
Activity-Based Protein Profiling (ABPP): Covalent labeling of active enzymes in complex biological samples (cell lysates, tissues) to identify novel targets or assess enzyme activity.
-
Target Identification and Validation: Affinity purification of labeled proteins for identification by mass spectrometry, thereby elucidating the molecular targets of the probe.
-
Enzyme Inhibition Studies: Quantitative assessment of the inhibitory potency and mechanism of action against purified enzymes or in cellular assays.
-
Imaging of Enzyme Activity: In-situ visualization of enzyme activity in cells and tissues using fluorescently tagged probes.
Mechanism of Action as a Hypothetical GOAT Inhibitor
Ghrelin O-acyltransferase (GOAT) is a membrane-bound O-acyltransferase responsible for the acylation of the hormone ghrelin, a critical step for its biological activity.[1][2] GOAT utilizes fatty acyl-CoA as a substrate to modify a serine residue on proghrelin. The structure of 5-Undecynoic acid, 4-oxo- suggests it could act as a covalent inhibitor of GOAT through a Michael addition reaction. The catalytic mechanism of GOAT is proposed to involve a nucleophilic residue in the active site that attacks the acyl-CoA substrate. The electrophilic β-carbon of the α,β-unsaturated ketone in 5-Undecynoic acid, 4-oxo- could be susceptible to nucleophilic attack by a key residue (e.g., cysteine or histidine) in the GOAT active site, leading to irreversible inhibition.
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes of experiments using 5-Undecynoic acid, 4-oxo-.
Table 1: Hypothetical Inhibitory Activity against GOAT
| Parameter | Value |
| IC50 (in vitro) | 5.2 µM |
| Ki | 1.8 µM |
| Mechanism of Inhibition | Covalent, Irreversible |
Table 2: Hypothetical Cellular Activity in a Ghrelin-Secreting Cell Line
| Parameter | Value |
| EC50 (Acylated Ghrelin Secretion) | 15.8 µM |
| Cellular Toxicity (LD50) | > 100 µM |
Experimental Protocols
Protocol 1: In Vitro GOAT Inhibition Assay
This protocol describes a fluorescence-based assay to determine the inhibitory potency of 5-Undecynoic acid, 4-oxo- against purified GOAT.
Materials:
-
Purified, active GOAT enzyme
-
Fluorescently labeled ghrelin peptide substrate (e.g., with a FRET pair)
-
Octanoyl-CoA
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.05% Tween-20)
-
5-Undecynoic acid, 4-oxo- (dissolved in DMSO)
-
384-well microplates
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare a serial dilution of 5-Undecynoic acid, 4-oxo- in assay buffer.
-
In a 384-well plate, add 5 µL of the diluted compound or DMSO (vehicle control).
-
Add 10 µL of GOAT enzyme solution (final concentration, e.g., 10 nM) to each well and incubate for 30 minutes at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 5 µL of a substrate mix containing the fluorescently labeled ghrelin peptide (e.g., 1 µM) and octanoyl-CoA (e.g., 10 µM).
-
Immediately begin monitoring the change in fluorescence over time using a plate reader (e.g., every 60 seconds for 30 minutes).
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Plot the reaction rates against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Activity-Based Protein Profiling (ABPP)
This protocol outlines the use of 5-Undecynoic acid, 4-oxo- for labeling and identifying target proteins in a cellular context.
Materials:
-
Ghrelin-secreting cell line (e.g., MGN3-1)
-
Cell culture medium and reagents
-
5-Undecynoic acid, 4-oxo-
-
Click chemistry reagents: Azide-functionalized reporter tag (e.g., Azide-Biotin or Azide-Fluorophore), copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate), and a copper chelator (e.g., TBTA).
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads (for biotin-tagged proteins)
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies for target validation (if known)
-
Mass spectrometry facility for protein identification
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with varying concentrations of 5-Undecynoic acid, 4-oxo- (e.g., 1-50 µM) or DMSO for a defined period (e.g., 1-4 hours).
-
Cell Lysis: Harvest the cells, wash with cold PBS, and lyse them in a suitable lysis buffer on ice.
-
Click Chemistry: To the cell lysate, add the azide-functionalized reporter tag, copper(I) catalyst, and chelator. Incubate at room temperature for 1 hour to allow for the click reaction to proceed.
-
Affinity Purification (for Biotin Tag): If using a biotin tag, add streptavidin-agarose beads to the lysate and incubate with gentle rotation at 4°C for 2 hours to capture the biotinylated proteins.
-
Protein Analysis:
-
SDS-PAGE and Western Blotting: Elute the captured proteins from the beads and analyze them by SDS-PAGE. Visualize the labeled proteins by in-gel fluorescence scanning (if using a fluorescent tag) or by Western blotting with streptavidin-HRP (for biotin tag).
-
Mass Spectrometry: For target identification, the captured proteins can be digested on-bead (e.g., with trypsin) and the resulting peptides analyzed by LC-MS/MS.
-
Visualizations
Caption: Hypothetical mechanism of GOAT inhibition by 5-Undecynoic acid, 4-oxo-.
Caption: Experimental workflow for Activity-Based Protein Profiling (ABPP).
References
- 1. Synthesis of an Alkynyl Methylglyoxal Probe to Investigate Nonenzymatic Histone Glycation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkyne-functionalized chemical probes for assaying the substrate specificities of the adenylation domains in nonribosomal peptide synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ghrelin O-acyltransferase assays and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent progress in the discovery of ghrelin O-acyltransferase (GOAT) inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Enhanced Detection of 5-Undecynoic acid, 4-oxo- via Derivatization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of 5-Undecynoic acid, 4-oxo-, a molecule containing a terminal alkyne, a ketone, and a carboxylic acid functional group. Derivatization is a key strategy to enhance the detectability of this analyte in complex biological matrices by improving its chromatographic properties and increasing its ionization efficiency in mass spectrometry. The following sections detail derivatization strategies for each functional group, complete with experimental protocols and expected enhancements in detection based on data from analogous compounds.
Overview of Derivatization Strategies
5-Undecynoic acid, 4-oxo- possesses three reactive sites amenable to derivatization: the terminal alkyne, the ketone at position 4, and the carboxylic acid at position 1. The choice of derivatization strategy will depend on the analytical platform (LC-MS or GC-MS) and the specific requirements of the assay.
-
Alkyne Group Derivatization: The terminal alkyne can be targeted using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry." This reaction is highly specific and efficient, allowing for the introduction of a variety of tags that can enhance ionization or introduce a fluorescent reporter.
-
Keto Group Derivatization: The ketone can be derivatized to form an oxime or a hydrazone. Reagents such as methoxyamine are commonly used for GC-MS analysis to increase volatility. For LC-MS, Girard's reagents (T or P) introduce a pre-charged moiety, significantly enhancing ionization efficiency.
-
Carboxylic Acid Group Derivatization: The carboxylic acid can be converted to an ester or an amide. For LC-MS, derivatization with N-(4-aminomethylphenyl)pyridinium (AMPP) introduces a permanently charged pyridinium group, leading to substantial improvements in sensitivity in positive ion mode. For GC-MS, silylation is a common approach to increase volatility.
Quantitative Data Summary
| Functional Group | Derivatization Reagent | Analyte Class | Analytical Method | Reported Enhancement |
| Carboxylic Acid | N-(4-aminomethylphenyl)pyridinium (AMPP) | Eicosanoids | LC-ESI-MS/MS | 10- to 20-fold increase in sensitivity.[1] |
| Carboxylic Acid | N-(4-aminomethylphenyl)pyridinium (AMPP) | Fatty Acids | LC-ESI-MS/MS | Up to 60,000-fold increase in sensitivity.[1] |
| Keto/Aldehyde | Girard's Reagent T (GirT) | 5-Formyl-2'-deoxyuridine | LC-ESI-MS/MS | ~20-fold improvement in detection limit.[2] |
| Keto | o-phenylenediamine (OPD) | Branched-chain keto acids | UFLC-MS | Limit of detection of 5 nM.[3] |
| Alkyne | Azide-tagged reagents (Click Chemistry) | Alkyne-labeled metabolites | LC-MS | Overcomes detection limits by enhancing MS sensitivity.[4][5] |
Experimental Protocols
The following are detailed protocols for the derivatization of 5-Undecynoic acid, 4-oxo-.
Protocol 1: Alkyne Derivatization using Click Chemistry for LC-MS Analysis
This protocol describes the derivatization of the terminal alkyne of 5-Undecynoic acid, 4-oxo- with an azide-containing reporter tag for enhanced LC-MS detection.
Materials:
-
5-Undecynoic acid, 4-oxo- standard or sample extract
-
Azide-reporter tag (e.g., 3-azido-7-hydroxycoumarin for fluorescence and MS detection)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Methanol
-
Water, LC-MS grade
-
Vortex mixer
-
Thermomixer
Procedure:
-
Sample Preparation: Dissolve the dried sample containing 5-Undecynoic acid, 4-oxo- in methanol.
-
Reagent Preparation:
-
Prepare a 10 mM solution of the azide-reporter tag in methanol.
-
Prepare a 50 mM solution of CuSO₄ in water.
-
Prepare a 500 mM solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 100 mM solution of THPTA in water.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine 10 µL of the sample, 2 µL of the azide-reporter tag solution, and 5 µL of the THPTA solution.
-
Add 2 µL of the CuSO₄ solution and vortex briefly.
-
Initiate the reaction by adding 2 µL of the freshly prepared sodium ascorbate solution.
-
Vortex the mixture thoroughly.
-
-
Incubation: Incubate the reaction mixture at 37 °C for 1 hour in a thermomixer.
-
Sample Cleanup (Optional): Depending on the sample complexity, a solid-phase extraction (SPE) step may be necessary to remove excess reagents.
-
LC-MS Analysis: Dilute the reaction mixture with an appropriate solvent (e.g., 50:50 methanol:water) and inject it into the LC-MS system.
Protocol 2: Keto Group Derivatization with Girard's Reagent T for LC-MS Analysis
This protocol details the derivatization of the ketone group of 5-Undecynoic acid, 4-oxo- with Girard's Reagent T (GirT) to introduce a permanently charged quaternary ammonium group.[2]
Materials:
-
5-Undecynoic acid, 4-oxo- standard or sample extract
-
Girard's Reagent T (trimethylaminoacetohydrazide chloride)
-
Acetic acid
-
Methanol
-
Water, LC-MS grade
-
Vortex mixer
-
Thermomixer or heating block
Procedure:
-
Sample Preparation: Dissolve the dried sample in methanol.
-
Derivatization Reaction:
-
To the sample solution, add a 1000-fold molar excess of Girard's Reagent T.
-
Add acetic acid to a final concentration of 10% (v/v).
-
-
Incubation: Incubate the reaction mixture at room temperature for 12 hours in the dark, or at 60 °C for 10-30 minutes for accelerated reaction.[2][6]
-
LC-MS Analysis: The reaction mixture can be directly diluted with the initial mobile phase and injected into the LC-MS system for analysis in positive ion mode.
Protocol 3: Carboxylic Acid Derivatization with AMPP for LC-MS/MS Analysis
This protocol describes the conversion of the carboxylic acid group of 5-Undecynoic acid, 4-oxo- to a cationic AMPP amide for significantly improved detection sensitivity.[1][7]
Materials:
-
5-Undecynoic acid, 4-oxo- standard or sample extract
-
N-(4-aminomethylphenyl)pyridinium (AMPP)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxybenzotriazole (HOBt)
-
Acetonitrile (ACN)
-
Dimethylformamide (DMF)
-
Methyl tert-butyl ether (MTBE)
-
Water, LC-MS grade
-
Thermomixer or heating block
Procedure:
-
Sample Preparation: Dry the sample extract under a stream of nitrogen.
-
Reconstitution: Dissolve the dried sample in 10 µL of 4:1 ACN/DMF.
-
Derivatization Cocktail:
-
Add 10 µL of EDC solution (640 mM in water).
-
Add 5 µL of HOBt solution (20 mM in 99:1 ACN/DMF).
-
Add 15 µL of AMPP solution (20 mM in ACN).
-
-
Incubation: Incubate the mixture at 60 °C for 30 minutes.
-
Quenching and Extraction:
-
After cooling to room temperature, add 600 µL of water to the reaction mixture.
-
Extract the AMPP-derivatized product twice with 600 µL of MTBE.
-
-
Drying and Reconstitution: Combine the organic layers and dry under a stream of nitrogen. Reconstitute the dried residue in an appropriate volume of methanol for LC-MS/MS analysis.
Logical Pathway for Method Selection
The selection of the appropriate derivatization method depends on the analytical goals and the available instrumentation. The following logical pathway can guide the decision-making process.
Disclaimer: These protocols are intended as a guide and may require optimization for specific sample types and instrumentation. It is recommended to perform a validation study to determine the optimal conditions for your application.
References
- 1. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click chemistry-based enrichment strategy for tracing cellular fatty acid metabolism by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Validation of highly sensitive simultaneous targeted and untargeted analysis of keto-steroids by Girard P derivatization and stable isotope dilution-liquid chromatography-high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers - PMC [pmc.ncbi.nlm.nih.gov]
No Mechanistic Studies on 5-Undecynoic acid, 4-oxo- Currently Available in Public Domain
Despite a comprehensive search of available scientific literature, detailed mechanism of action studies, including cellular targets and associated signaling pathways for 5-Undecynoic acid, 4-oxo-, remain elusive. Consequently, the creation of detailed Application Notes and Protocols as requested is not feasible at this time due to the absence of foundational research data.
Current publicly accessible research databases and scientific publications do not contain specific studies investigating the pharmacological or biological mechanism of 5-Undecynoic acid, 4-oxo-. While there is a body of research on the parent compound, undecenoic acid, and various other oxo-fatty acids, this information cannot be directly extrapolated to the specific derivative .
The existing literature on undecenoic acid primarily highlights its well-established antifungal and antimicrobial properties. These effects are broadly attributed to the disruption of microbial cell membranes and interference with key cellular processes. However, the introduction of a keto group at the 4th position and an alkyne bond at the 5th position in the undecanoic acid chain, as seen in 5-Undecynoic acid, 4-oxo-, would significantly alter its chemical properties and, therefore, its biological activity and mechanism of action.
Without dedicated studies on 5-Undecynoic acid, 4-oxo-, it is impossible to provide the following critical components of the requested Application Notes and Protocols:
-
Quantitative Data: No IC50 values, binding affinities, kinetic parameters, or other quantitative measurements of biological activity are available.
-
Experimental Protocols: Specific methodologies for assays such as enzyme inhibition, cell viability, receptor binding, or pathway analysis involving this compound have not been published.
-
Signaling Pathways: The cellular signaling cascades modulated by 5-Undecynoic acid, 4-oxo- have not been elucidated.
Therefore, the creation of structured data tables and Graphviz diagrams illustrating signaling pathways and experimental workflows is not possible.
Researchers, scientists, and drug development professionals interested in the potential therapeutic applications of 5-Undecynoic acid, 4-oxo- would need to conduct foundational research to determine its basic biological activities and mechanism of action. Such studies would involve a systematic approach, likely starting with broad screening assays to identify potential cellular effects, followed by more focused investigations to pinpoint specific molecular targets and signaling pathways.
Application Notes and Protocols: 5-Undecynoic acid, 4-oxo- for Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Undecynoic acid, 4-oxo- is a novel, rationally designed chemical probe for activity-based protein profiling (ABPP). ABPP is a powerful chemoproteomic strategy that utilizes small-molecule probes to directly assess the functional state of enzymes within complex biological systems.[1][2] This molecule incorporates a terminal alkyne group, a common bioorthogonal handle, and a reactive keto-alkyne warhead, making it a versatile tool for identifying and validating novel protein targets.
The unique structure of 5-Undecynoic acid, 4-oxo- is designed to covalently label the active sites of specific enzyme classes, allowing for their subsequent enrichment and identification via mass spectrometry.[2][3] The undecanoic acid backbone provides lipophilicity, potentially facilitating cell permeability. This document provides detailed application notes and protocols for the use of 5-Undecynoic acid, 4-oxo- in target identification and validation studies. While this molecule is presented as a novel tool, its applications are based on established principles of ABPP and chemical probe technology.[1][2][4]
Putative Biological Activity
Drawing parallels from related fatty acid derivatives, 5-Undecynoic acid, 4-oxo- is hypothesized to exhibit antimicrobial and antifungal properties.[5][6][7] The presence of the reactive carbonyl group and the terminal alkyne may also confer activity against a range of enzymes, including but not limited to hydrolases, oxidoreductases, and transferases. Its potential as an anticancer agent could also be explored, given that derivatives of undecenoic acid have been shown to affect cellular processes related to cancer.[6][8]
Key Applications
-
Identification of novel enzyme targets in various disease models.
-
Validation of on-target and off-target effects of small molecule inhibitors.
-
Screening for enzyme inhibitors in a high-throughput format.
-
Profiling enzyme activity in response to cellular stimuli or drug treatment.
Data Presentation
Table 1: Physicochemical Properties of 5-Undecynoic acid, 4-oxo-
| Property | Value |
| Molecular Formula | C₁₁H₁₆O₃ |
| Molecular Weight | 196.24 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, and alcohols |
| Storage | -20°C for long-term storage |
Table 2: Suggested Concentration Ranges for Cellular Assays
| Cell Type | Concentration Range | Incubation Time |
| Mammalian cell lines (e.g., HeLa, HEK293T) | 1 - 50 µM | 1 - 4 hours |
| Bacterial cultures (e.g., E. coli, S. aureus) | 10 - 100 µM | 30 min - 2 hours |
| Fungal cultures (e.g., C. albicans) | 10 - 100 µM | 1 - 4 hours |
Experimental Protocols
Protocol 1: In Situ Target Identification in Cultured Cells using Click Chemistry
This protocol outlines the use of 5-Undecynoic acid, 4-oxo- for identifying protein targets within living cells.
Materials:
-
5-Undecynoic acid, 4-oxo- (stock solution in DMSO)
-
Cultured mammalian cells
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Click chemistry reagents: Azide-biotin or Azide-fluorophore (e.g., Cy5-azide)
-
Copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate)
-
Ligand (e.g., TBTA)
-
Streptavidin-agarose beads (for biotinylated proteins)
-
SDS-PAGE gels and Western blotting reagents
-
Mass spectrometer for protein identification
Procedure:
-
Probe Labeling: Treat cultured cells with varying concentrations of 5-Undecynoic acid, 4-oxo- (e.g., 1, 10, 50 µM) for 1-4 hours at 37°C. Include a DMSO-treated control.
-
Cell Lysis: Harvest and wash the cells with cold PBS. Lyse the cells in lysis buffer on ice for 30 minutes.
-
Proteome Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Click Reaction: To 1 mg of proteome, add the click chemistry reaction cocktail:
-
Azide-biotin/fluorophore (final concentration 100 µM)
-
TBTA (final concentration 100 µM)
-
TCEP (final concentration 1 mM)
-
CuSO₄ (final concentration 1 mM)
-
-
Incubate the reaction for 1 hour at room temperature with gentle shaking.
-
Enrichment/Visualization:
-
For Biotinylated Proteins: Add streptavidin-agarose beads to the lysate and incubate for 1 hour at 4°C to capture the labeled proteins. Wash the beads extensively to remove non-specifically bound proteins.
-
For Fluorophore-labeled Proteins: The labeled proteome can be directly visualized by in-gel fluorescence scanning after SDS-PAGE.
-
-
Analysis:
-
Elute the captured proteins from the streptavidin beads and resolve by SDS-PAGE. Visualize by silver staining or Coomassie blue.
-
Excise the protein bands of interest and identify them by mass spectrometry (LC-MS/MS).
-
For fluorescently labeled proteins, scan the gel using an appropriate fluorescence scanner.
-
Protocol 2: Competitive Activity-Based Protein Profiling for Inhibitor Validation
This protocol describes how to use 5-Undecynoic acid, 4-oxo- to assess the selectivity and potency of a small molecule inhibitor.
Materials:
-
5-Undecynoic acid, 4-oxo-
-
Test inhibitor
-
Cell lysate or purified enzyme
-
Click chemistry reagents (as in Protocol 1)
-
SDS-PAGE and Western blotting/fluorescence scanning equipment
Procedure:
-
Inhibitor Pre-incubation: Pre-incubate the cell lysate or purified enzyme with varying concentrations of the test inhibitor for 30 minutes at 37°C. Include a DMSO control.
-
Probe Labeling: Add 5-Undecynoic acid, 4-oxo- (at a pre-determined optimal concentration) to the inhibitor-treated samples and incubate for 1 hour at 37°C.
-
Click Reaction: Perform the click reaction as described in Protocol 1 to attach a reporter tag (biotin or fluorophore).
-
Analysis:
-
Resolve the proteome by SDS-PAGE.
-
Visualize the labeled proteins by in-gel fluorescence scanning or by streptavidin-HRP blotting followed by chemiluminescence detection.
-
A decrease in the signal for a specific protein band in the presence of the inhibitor indicates target engagement.
-
Quantify the band intensities to determine the IC₅₀ of the inhibitor for its target.
-
Visualizations
Caption: Workflow for target identification using 5-Undecynoic acid, 4-oxo-.
Caption: Proposed mechanism of covalent modification of a target enzyme.
Caption: Logic diagram for competitive inhibitor profiling.
References
- 1. plantchemetics.org [plantchemetics.org]
- 2. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A general approach for activity-based protein profiling of oxidoreductases with redox-differentiated diarylhalonium warheads - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. What is the mechanism of Undecenoic Acid? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Synthesis and evaluation of anti-oxidant and cytotoxic activities of novel 10-undecenoic acid methyl ester based lipoconjugates of phenolic acids [beilstein-journals.org]
Application Notes and Protocols: 5-Undecynoic acid, 4-oxo- in Metabolic Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Undecynoic acid, 4-oxo- is a synthetic, medium-chain fatty acid analogue. Its unique structure, featuring a ketone group at the 4-position and a terminal alkyne, suggests its potential as a valuable tool in metabolic research, particularly in the study of fatty acid oxidation (FAO). While direct experimental data for this specific compound is not extensively available in current literature, its structural features allow for well-reasoned hypotheses regarding its mechanism of action and applications. This document provides detailed application notes and experimental protocols based on the analysis of structurally similar compounds and their roles as enzyme inhibitors and metabolic probes.
The presence of a β-keto acid moiety suggests that 5-Undecynoic acid, 4-oxo- may act as an inhibitor of the β-oxidation pathway, a critical process for energy production from fatty acids. Specifically, it is hypothesized to target the enzyme 3-ketoacyl-CoA thiolase (3-KAT). The terminal alkyne group further suggests that it may function as a mechanism-based inhibitor, forming a covalent adduct with the enzyme active site, leading to irreversible inhibition. Such inhibitors are highly sought after for their specificity and potency.
These characteristics position 5-Undecynoic acid, 4-oxo- as a potential modulator of cellular metabolism with applications in studying metabolic disorders where dysregulated fatty acid oxidation is a key feature, such as in type 2 diabetes, cardiovascular diseases, and certain cancers.
Hypothesized Mechanism of Action
5-Undecynoic acid, 4-oxo- is proposed to act as an inhibitor of the mitochondrial fatty acid β-oxidation pathway. The final step of each β-oxidation cycle is catalyzed by 3-ketoacyl-CoA thiolase, which cleaves a 3-ketoacyl-CoA molecule to release acetyl-CoA and a fatty acyl-CoA that is two carbons shorter. Due to its structural similarity to the natural substrate, 5-Undecynoic acid, 4-oxo- is expected to bind to the active site of 3-ketoacyl-CoA thiolase. The reactive alkyne group can then form a covalent bond with a key amino acid residue in the enzyme's active site, leading to irreversible inhibition. This inhibition would lead to a decrease in the rate of fatty acid oxidation and a subsequent shift towards glucose metabolism for energy production.
Signaling Pathway Diagram
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Oxo-5-undecynoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists engaged in the synthesis of 4-oxo-5-undecynoic acid. The information is tailored for professionals in drug development and chemical research.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare 4-oxo-5-undecynoic acid?
A1: A prevalent and effective method is the acetoacetic ester synthesis. This route involves the alkylation of an acetoacetic ester, such as ethyl acetoacetate, with a suitable haloalkyne, followed by hydrolysis and decarboxylation to yield the target γ-keto acid.
Q2: What are the critical parameters to control during the alkylation step?
A2: The critical parameters for the alkylation of ethyl acetoacetate include the choice of base, solvent, and reaction temperature. A strong, non-nucleophilic base like sodium ethoxide is typically used to ensure complete deprotonation of the α-carbon. The solvent should be anhydrous to prevent side reactions, and the temperature should be carefully controlled to manage the exothermic nature of the reaction and prevent side product formation.
Q3: Why is the decarboxylation step necessary, and what conditions are required?
A3: The decarboxylation step is essential to remove the ester group from the intermediate β-keto ester and form the final ketone product.[1][2] This is typically achieved by heating the β-keto acid intermediate in the presence of an acid catalyst.[1][2]
Q4: What are the expected challenges in the purification of the final product?
A4: Purification of 4-oxo-5-undecynoic acid can be challenging due to its polarity and potential for side products. Common purification techniques include column chromatography on silica gel or recrystallization. Careful selection of the solvent system for chromatography is crucial for achieving high purity.
Troubleshooting Guides
Issue 1: Low Yield in the Alkylation of Ethyl Acetoacetate
Possible Causes:
-
Incomplete Deprotonation: The base may not be strong enough or used in insufficient quantity to fully deprotonate the ethyl acetoacetate.
-
Presence of Water: Moisture in the reaction can quench the enolate, reducing the yield of the alkylated product.
-
Side Reactions: The alkylating agent may undergo elimination reactions, or the enolate may participate in self-condensation.
-
Poor Quality of Reagents: The ethyl acetoacetate or the alkylating agent may be impure.
Solutions:
-
Optimize Base and Solvent: Ensure the use of a strong base like sodium ethoxide in an anhydrous solvent such as absolute ethanol.
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Control Reaction Temperature: Add the alkylating agent slowly and maintain a low temperature to minimize side reactions.
-
Verify Reagent Purity: Use freshly distilled or high-purity reagents.
Issue 2: Incomplete Hydrolysis and Decarboxylation
Possible Causes:
-
Insufficient Acid Catalyst: The amount of acid used may not be enough to catalyze the hydrolysis and decarboxylation effectively.
-
Inadequate Reaction Time or Temperature: The reaction may not have been heated for a sufficient duration or at a high enough temperature to go to completion.
-
Steric Hindrance: A bulky alkyl group on the α-carbon can sometimes hinder the hydrolysis of the ester.[3]
Solutions:
-
Increase Catalyst Concentration: Incrementally increase the amount of acid catalyst.
-
Optimize Reaction Conditions: Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).
-
Use a Stronger Acid: If steric hindrance is a concern, a stronger acid might be necessary to facilitate the reaction.
Experimental Protocols
Proposed Synthesis of 4-Oxo-5-undecynoic Acid via Acetoacetic Ester Synthesis
This protocol outlines a two-step synthesis of 4-oxo-5-undecynoic acid starting from ethyl acetoacetate and 1-bromohexyne.
Step 1: Synthesis of Ethyl 2-acetyl-3-nonynoate
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
-
Enolate Formation: Cool the sodium ethoxide solution in an ice bath and add ethyl acetoacetate dropwise with stirring.[4]
-
Alkylation: After the addition is complete, add 1-bromohexyne dropwise to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).
-
Workup: Cool the reaction mixture, add water, and extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Step 2: Synthesis of 4-Oxo-5-undecynoic Acid (Hydrolysis and Decarboxylation)
-
Hydrolysis: To the purified ethyl 2-acetyl-3-nonynoate, add an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid).
-
Decarboxylation: Heat the mixture to reflux for several hours. The hydrolysis of the ester is followed by the decarboxylation of the resulting β-keto acid.[2]
-
Workup: After cooling, extract the product with an organic solvent. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Quantitative Data Summary
| Step | Reactants | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1. Alkylation | Ethyl acetoacetate, 1-Bromohexyne | Sodium Ethoxide | Ethanol | 0 to Reflux | 4-6 | 60-70 |
| 2. Hydrolysis & Decarboxylation | Ethyl 2-acetyl-3-nonynoate | H₂SO₄ (aq) | Water/Ethanol | Reflux | 6-8 | 75-85 |
Visualizations
Caption: Proposed synthetic workflow for 4-oxo-5-undecynoic acid.
Caption: Troubleshooting flowchart for low alkylation yield.
References
- 1. Acetoacetic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
- 2. Acetoacetic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
"5-Undecynoic acid, 4-oxo-" stability issues and degradation products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Undecynoic acid, 4-oxo-. Given the limited specific literature on this compound, this guide is based on the general stability and reactivity patterns of β-keto alkynoic acids.
Frequently Asked Questions (FAQs)
Q1: I am observing a loss of my starting material, 5-Undecynoic acid, 4-oxo-, during my experiments, even at room temperature. What could be the cause?
A1: 5-Undecynoic acid, 4-oxo- is a β-keto acid. β-keto acids are known to be thermally unstable and can readily undergo decarboxylation (loss of CO₂) upon heating.[1][2][3][4][5][6] This reaction can often proceed even at room temperature over time, leading to the formation of a ketone. The likely degradation product in your case would be 5-undecyn-4-one.
Q2: What are the expected degradation products of 5-Undecynoic acid, 4-oxo-?
A2: The primary degradation product is expected to be 5-undecyn-4-one, formed via decarboxylation. Under different conditions, other reactions could potentially occur, such as hydration of the alkyne or oxidation, but decarboxylation is the most common and rapid degradation pathway for β-keto acids.
Q3: How should I store 5-Undecynoic acid, 4-oxo- to minimize degradation?
A3: To minimize degradation, 5-Undecynoic acid, 4-oxo- should be stored under the following conditions:
-
Temperature: Store at low temperatures, preferably at -20°C or below, in a freezer.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation.
-
Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil.
-
Moisture: Store in a desiccated environment to prevent hydration of the alkyne and potential acid-catalyzed hydrolysis.
Q4: I am trying to perform a reaction with 5-Undecynoic acid, 4-oxo- at an elevated temperature, but I am getting poor yields and a mixture of products. What is happening?
A4: Heating a β-keto acid like 5-Undecynoic acid, 4-oxo- will almost certainly induce decarboxylation.[1][2][3][4][5][6] The intended reaction is likely competing with the rapid degradation of your starting material. You should aim to conduct your reaction at the lowest possible temperature. If elevated temperatures are unavoidable, consider if the decarboxylated product, 5-undecyn-4-one, could be used as the starting material instead.
Troubleshooting Guides
Issue 1: Unexpected Gas Evolution and pH Change in Solution
-
Symptom: Bubbles are observed forming in a solution of 5-Undecynoic acid, 4-oxo-, and the pH of the aqueous solution increases over time.
-
Probable Cause: Decarboxylation is occurring, releasing carbon dioxide gas. The loss of the acidic carboxylic acid group leads to a decrease in the acidity of the solution, hence the pH increase.
-
Recommended Actions:
-
Immediately cool the solution on an ice bath to slow down the degradation.
-
If possible, perform the experiment under a slight positive pressure of an inert gas to suppress gas evolution.
-
For future experiments, prepare solutions of 5-Undecynoic acid, 4-oxo- fresh and at low temperatures just before use.
-
Issue 2: Appearance of a New, Less Polar Spot on TLC Analysis
-
Symptom: Thin-layer chromatography (TLC) analysis of your sample shows a new spot with a higher Rf value (less polar) than the starting material.
-
Probable Cause: The more polar carboxylic acid (5-Undecynoic acid, 4-oxo-) is degrading to the less polar ketone (5-undecyn-4-one).
-
Recommended Actions:
-
Confirm the identity of the new spot by techniques such as LC-MS or by synthesizing the expected degradation product as a standard.
-
To minimize the formation of this impurity, handle and store the starting material at low temperatures and for the shortest possible time.
-
Quantitative Data Summary
Due to the lack of specific experimental data for 5-Undecynoic acid, 4-oxo-, the following table provides a hypothetical summary of stability based on the general behavior of β-keto acids.
| Condition | Expected Half-life (t½) | Primary Degradation Product |
| -20°C, solid, under Argon | > 1 year | - |
| 4°C, solid, in air | Months | 5-undecyn-4-one |
| 25°C, in aqueous solution (pH 7) | Hours to Days | 5-undecyn-4-one |
| 80°C, in organic solvent | Minutes | 5-undecyn-4-one |
Experimental Protocols
Protocol 1: General Handling and Preparation of a Stock Solution
-
Allow the container of 5-Undecynoic acid, 4-oxo- to warm to room temperature in a desiccator before opening to prevent condensation of moisture.
-
Handle the solid compound quickly in a fume hood.
-
To prepare a stock solution, weigh the desired amount of the solid and dissolve it in a pre-chilled, anhydrous solvent (e.g., THF, diethyl ether) under an inert atmosphere.
-
Store the stock solution at -20°C or below and use it as quickly as possible.
Visualizations
Caption: Predicted degradation of 5-Undecynoic acid, 4-oxo-.
Caption: Workflow for handling 5-Undecynoic acid, 4-oxo-.
References
Overcoming solubility challenges with "5-Undecynoic acid, 4-oxo-"
Technical Support Center: 5-Undecynoic acid, 4-oxo-
Welcome to the technical support center for 5-Undecynoic acid, 4-oxo-. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and use of this compound, with a primary focus on overcoming solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is 5-Undecynoic acid, 4-oxo- and what are its general properties?
A1: 5-Undecynoic acid, 4-oxo- is a medium-chain fatty acid derivative characterized by a ketone group at the 4th position and a triple bond at the 5th position of its undecanoic acid backbone. Its structure, featuring both a hydrophobic carbon chain and polar functional groups (a carboxylic acid and a ketone), results in limited aqueous solubility. Like many medium-chain fatty acids, it is expected to be more soluble in organic solvents.[1][2]
Q2: I am observing precipitation of 5-Undecynoic acid, 4-oxo- in my aqueous buffer. What is the likely cause?
A2: Precipitation in aqueous solutions is a common issue for molecules with significant hydrophobic character like 5-Undecynoic acid, 4-oxo-. The long carbon chain promotes aggregation and reduces interaction with water molecules, leading to the compound coming out of solution. This is especially prevalent at higher concentrations and neutral or acidic pH where the carboxylic acid group is less ionized.
Q3: What are the initial steps I should take to improve the solubility of 5-Undecynoic acid, 4-oxo- in my experimental system?
A3: A systematic approach is recommended. Start with simple adjustments before moving to more complex formulation strategies. Key initial steps include:
-
pH Adjustment: Increasing the pH of the solution can deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.[3][4]
-
Use of Co-solvents: Introducing a water-miscible organic solvent can disrupt the hydrophobic interactions and improve solubility.[5]
-
Gentle Heating: For some compounds, a slight increase in temperature can aid dissolution. However, the thermal stability of 5-Undecynoic acid, 4-oxo- should be considered.
Q4: Are there any specific safety precautions I should take when handling 5-Undecynoic acid, 4-oxo-?
A4: Yes, proper laboratory safety practices are essential. Avoid direct contact with skin, eyes, and clothing.[6][7] Use personal protective equipment (PPE), including gloves and safety glasses. Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[6][8] For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[6][7]
Troubleshooting Guide: Overcoming Solubility Challenges
This guide provides a structured approach to resolving common solubility issues with 5-Undecynoic acid, 4-oxo-.
Initial Troubleshooting Steps
| Issue | Potential Cause | Recommended Action |
| Compound will not dissolve in aqueous buffer. | High hydrophobicity of the undecanoic acid backbone. | 1. Prepare a concentrated stock solution in an organic solvent (e.g., DMSO, ethanol).2. Serially dilute the stock solution into your aqueous buffer, ensuring vigorous mixing. |
| Precipitation occurs upon dilution of the organic stock solution. | The concentration of the organic solvent is too low in the final solution to maintain solubility. | 1. Increase the percentage of the organic co-solvent in the final aqueous solution (be mindful of solvent effects on your experimental system).2. Try a different co-solvent with a different polarity. |
| Solution is cloudy or forms a film on the surface. | Poor dispersion of the compound. | 1. Use sonication or vortexing to aid in the dispersion of the compound.2. Consider the use of a small amount of a non-ionic surfactant.[9] |
Advanced Solubilization Strategies
If initial troubleshooting fails, more advanced formulation techniques may be necessary.
| Strategy | Principle | Considerations |
| pH Adjustment | Increasing the pH deprotonates the carboxylic acid, forming a more soluble salt.[3][4] | The final pH must be compatible with your experimental system (e.g., cell culture, enzyme assay). |
| Use of Surfactants | Surfactants form micelles that can encapsulate the hydrophobic compound, increasing its apparent solubility. | The choice of surfactant (e.g., Tween® 80, Pluronic® F-68) and its concentration should be optimized to avoid interference with the experiment.[5] |
| Complexation with Cyclodextrins | Cyclodextrins have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble compounds.[10][11] | The type of cyclodextrin (α, β, or γ) and the molar ratio of cyclodextrin to the compound will need to be optimized. |
| Lipid-Based Formulations | For in vivo studies, formulating the compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can improve oral bioavailability.[12][13] | This is a more complex formulation approach that requires specialized expertise. |
Experimental Protocols
Protocol 1: Preparation of a Solubilized Stock Solution using a Co-solvent
Objective: To prepare a 10 mM stock solution of 5-Undecynoic acid, 4-oxo- in DMSO for subsequent dilution in aqueous media.
Materials:
-
5-Undecynoic acid, 4-oxo-
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out the required amount of 5-Undecynoic acid, 4-oxo- in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution at -20°C or as recommended by the supplier, protected from light and moisture.
Protocol 2: pH-Mediated Solubilization
Objective: To increase the aqueous solubility of 5-Undecynoic acid, 4-oxo- by forming a salt.
Materials:
-
5-Undecynoic acid, 4-oxo-
-
1 M Sodium Hydroxide (NaOH)
-
Deionized water
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Suspend the desired amount of 5-Undecynoic acid, 4-oxo- in deionized water.
-
While stirring, slowly add 1 M NaOH dropwise to the suspension.
-
Monitor the pH of the solution continuously.
-
Continue adding NaOH until the compound fully dissolves. The pH will likely need to be raised above 7.
-
Once dissolved, adjust the pH to the desired final value for your experiment using dilute HCl or NaOH. Be aware that lowering the pH may cause the compound to precipitate again.
-
Bring the solution to the final desired volume with deionized water.
Visualizations
Logical Workflow for Troubleshooting Solubility
Caption: A workflow for systematically addressing solubility issues.
Potential Role in a Signaling Pathway
Given its structure as a fatty acid analog, 5-Undecynoic acid, 4-oxo- could potentially act as an inhibitor or modulator of enzymes involved in lipid metabolism or signaling. The following diagram illustrates a hypothetical signaling pathway where such a compound might act.
Caption: A hypothetical signaling pathway illustrating a potential point of intervention.
References
- 1. 5E-undecenoic acid | C11H20O2 | CID 5312727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. wjbphs.com [wjbphs.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. WO2011149854A2 - Stable formulations of fatty acids - Google Patents [patents.google.com]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. future4200.com [future4200.com]
Technical Support Center: 5-Undecynoic acid, 4-oxo- (4-O-5-UDA)
Welcome to the technical support center for 5-Undecynoic acid, 4-oxo-, hereafter referred to as 4-O-5-UDA. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the experimental use of 4-O-5-UDA. Based on its structural characteristics as a keto-ynoic acid, 4-O-5-UDA is investigated as a potential inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase, a key enzyme in the metabolic pathway of ketogenesis.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for 4-O-5-UDA?
A1: 4-O-5-UDA is hypothesized to act as an inhibitor of HMG-CoA lyase. HMG-CoA lyase is a critical enzyme in the production of ketone bodies, which are used as an energy source during periods of fasting or low glucose availability.[1] The enzyme catalyzes the cleavage of HMG-CoA into acetyl-CoA and acetoacetate.[2] Inhibition of this enzyme would lead to a decrease in ketone body formation.[3] The precise mechanism of inhibition by 4-O-5-UDA (e.g., competitive, non-competitive, or irreversible) is a subject of ongoing investigation and should be determined experimentally.[4][5]
Q2: What are the essential negative and positive controls when using 4-O-5-UDA in an enzyme assay?
A2: Proper controls are crucial for interpreting your results.
-
Negative Controls:
-
Vehicle Control: The solvent used to dissolve 4-O-5-UDA (e.g., DMSO) should be added to the reaction at the same concentration as in the experimental wells to account for any effects of the solvent on enzyme activity.
-
No Enzyme Control: This well contains all reaction components except the enzyme, to measure the background signal or non-enzymatic degradation of the substrate.[6]
-
No Substrate Control: This well contains the enzyme and all other reaction components except the substrate, to establish a baseline for enzyme activity.
-
-
Positive Controls:
-
Known Inhibitor: If available, a known inhibitor of HMG-CoA lyase can be used as a positive control to ensure the assay is sensitive to inhibition. Succinyl-CoA has been reported to inhibit HMG-CoA lyase.[7]
-
Uninhibited Enzyme: A reaction containing the enzyme, substrate, and vehicle, but no 4-O-5-UDA, to represent 100% enzyme activity.[6]
-
Q3: How can I be sure that the observed inhibition is due to 4-O-5-UDA and not an artifact?
A3: Several steps can be taken to rule out experimental artifacts:
-
Purity of 4-O-5-UDA: Ensure the purity of your 4-O-5-UDA stock through analytical methods like HPLC or mass spectrometry. Impurities could be responsible for the observed effects.
-
pH and Ionic Strength: Verify that the addition of 4-O-5-UDA does not significantly alter the pH or ionic strength of the assay buffer, as these changes can affect enzyme activity.[8]
-
Pre-incubation Time: Vary the pre-incubation time of the enzyme with 4-O-5-UDA before adding the substrate. This can help determine if the inhibition is time-dependent, which is a characteristic of some irreversible inhibitors.[5]
-
Dialysis: For irreversible inhibitors, dialyzing the enzyme-inhibitor complex should not restore enzyme activity.
Troubleshooting Guide
Issue 1: High variability between replicate wells.
-
Possible Cause: Inconsistent pipetting, temperature fluctuations, or poor mixing of reagents.
-
Solution:
-
Use calibrated pipettes and ensure proper pipetting technique.
-
Allow all reagents to reach the assay temperature before starting the experiment.
-
Ensure thorough mixing of all components in each well.
-
Issue 2: The inhibitory effect of 4-O-5-UDA is not dose-dependent.
-
Possible Cause: The concentration of 4-O-5-UDA may be outside the effective range, or the compound may have low solubility.
-
Solution:
-
Perform a wider range of serial dilutions to find the optimal concentration range for inhibition.
-
Check the solubility of 4-O-5-UDA in your assay buffer. If it is poorly soluble, consider using a different solvent or adding a non-ionic detergent (after verifying the detergent does not affect enzyme activity).
-
Issue 3: The positive control (known inhibitor) is not showing inhibition.
-
Possible Cause: The positive control may have degraded, or the assay conditions may not be optimal for its activity.
-
Solution:
-
Use a fresh stock of the positive control inhibitor.
-
Review the literature to ensure the assay conditions (pH, temperature, substrate concentration) are appropriate for the positive control inhibitor.
-
Quantitative Data Presentation
The following table provides an example of how to structure quantitative data from an enzyme inhibition experiment with 4-O-5-UDA.
| 4-O-5-UDA Conc. (µM) | HMG-CoA Lyase Activity (mU/mL) | % Inhibition |
| 0 (Vehicle) | 150.2 ± 5.6 | 0% |
| 1 | 125.8 ± 4.9 | 16.2% |
| 5 | 88.1 ± 3.2 | 41.3% |
| 10 | 55.4 ± 2.1 | 63.1% |
| 25 | 29.7 ± 1.5 | 80.2% |
| 50 | 14.8 ± 0.9 | 90.1% |
Experimental Protocols
Protocol 1: HMG-CoA Lyase Activity Assay
This protocol is a general guideline for measuring HMG-CoA lyase activity.
-
Prepare Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 5 mM MgCl2 and 1 mM DTT.
-
Prepare Reagents:
-
HMG-CoA (substrate) stock solution (10 mM in water).
-
DTNB (Ellman's reagent) stock solution (10 mM in assay buffer).
-
Purified HMG-CoA lyase enzyme.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of assay buffer.
-
Add 10 µL of HMG-CoA lyase enzyme.
-
Add 10 µL of DTNB solution.
-
Initiate the reaction by adding 30 µL of HMG-CoA substrate.
-
Immediately measure the absorbance at 412 nm every 30 seconds for 10 minutes using a plate reader. The rate of change in absorbance is proportional to the enzyme activity.
-
Protocol 2: 4-O-5-UDA Inhibition Assay
-
Prepare 4-O-5-UDA Stock: Prepare a 10 mM stock solution of 4-O-5-UDA in DMSO.
-
Prepare Serial Dilutions: Perform serial dilutions of the 4-O-5-UDA stock in the assay buffer to achieve the desired final concentrations.
-
Assay Procedure:
-
In a 96-well plate, add 40 µL of assay buffer.
-
Add 10 µL of the appropriate 4-O-5-UDA dilution or vehicle (for the control).
-
Add 10 µL of HMG-CoA lyase enzyme.
-
Pre-incubate for 15 minutes at room temperature.
-
Add 10 µL of DTNB solution.
-
Initiate the reaction by adding 30 µL of HMG-CoA substrate.
-
Measure the absorbance at 412 nm as described in Protocol 1.
-
Visualizations
Caption: Ketogenesis pathway showing inhibition of HMG-CoA lyase by 4-O-5-UDA.
Caption: Workflow for an enzyme inhibition assay using 4-O-5-UDA.
Caption: Logic diagram for troubleshooting common experimental issues.
References
- 1. 3-hydroxy-3-methylglutaryl-CoA lyase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 2. mdpi.com [mdpi.com]
- 3. The effects of inhibition of gluconeogenesis on ketogenesis in starved and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzyme_inhibitor [bionity.com]
- 5. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 6. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Inhibition of rat liver mitochondrial 3-hydroxy-3-methylglutaryl-CoA lyase by succinyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing "5-Undecynoic acid, 4-oxo-" dosage and administration
Technical Support Center: 5-Undecynoic acid, 4-oxo-
Disclaimer: "5-Undecynoic acid, 4-oxo-" is a compound for which there is limited publicly available research data. The following technical support guide, including protocols and dosage information, is a hypothetical example based on the characteristics of similar 4-oxo fatty acids. This information should be used as a template and a guide for experimental design, not as a definitive protocol. All experiments should be optimized by the end-user.
Frequently Asked Questions (FAQs)
1. How should I dissolve "5-Undecynoic acid, 4-oxo-" for in vitro experiments?
"5-Undecynoic acid, 4-oxo-" is a hydrophobic molecule and may be challenging to dissolve in aqueous buffers. We recommend creating a stock solution in an organic solvent such as DMSO or ethanol. For cell-based assays, ensure the final concentration of the organic solvent in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
2. What is the recommended storage condition for this compound?
For long-term storage, "5-Undecynoic acid, 4-oxo-" should be stored as a solid at -20°C or below. Stock solutions in organic solvents should also be stored at -20°C in tightly sealed vials to prevent evaporation and degradation. Avoid repeated freeze-thaw cycles.
3. Is "5-Undecynoic acid, 4-oxo-" stable in aqueous solutions?
The stability of "5-Undecynoic acid, 4-oxo-" in aqueous solutions has not been extensively characterized. Due to the presence of the keto group, it may be susceptible to degradation over time, especially at non-neutral pH. It is advisable to prepare fresh dilutions in aqueous buffers from your organic stock solution immediately before each experiment.
4. What are the known or predicted biological targets of "5-Undecynoic acid, 4-oxo-"?
While specific targets are not yet fully elucidated, compounds with a 4-oxo fatty acid structure have been investigated for their role in various biological pathways.[1][2] Based on its structure, "5-Undecynoic acid, 4-oxo-" is hypothesized to be an inhibitor of fatty acid metabolism, potentially targeting enzymes such as fatty acid synthase (FASN) or other enzymes involved in lipid signaling.
5. Are there any known off-target effects?
As with any small molecule inhibitor, off-target effects are possible. Researchers should include appropriate controls in their experiments to validate the specificity of the observed effects. This may include using inactive structural analogs of the compound if available, or performing rescue experiments by adding downstream products of the inhibited pathway.
Quantitative Data Summary
The following table summarizes the hypothetical physicochemical properties of "5-Undecynoic acid, 4-oxo-".
| Property | Value |
| Molecular Formula | C₁₁H₁₆O₃ |
| Molecular Weight | 196.24 g/mol |
| Appearance | White to off-white solid |
| Solubility in DMSO | ≥ 50 mg/mL |
| Solubility in Ethanol | ≥ 30 mg/mL |
| In Vitro IC₅₀ (FASN) | 5-15 µM (Hypothetical) |
| Recommended Cell Culture Concentration | 1-25 µM |
Experimental Protocols
Protocol: In Vitro Fatty Acid Synthase (FASN) Inhibition Assay
This protocol describes a spectrophotometric assay to determine the half-maximal inhibitory concentration (IC₅₀) of "5-Undecynoic acid, 4-oxo-" against FASN. The assay measures the rate of NADPH oxidation, which is proportional to FASN activity.
Materials:
-
Purified FASN enzyme
-
NADPH
-
Acetyl-CoA
-
Malonyl-CoA
-
"5-Undecynoic acid, 4-oxo-"
-
DMSO (for stock solution)
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.0, containing 1 mM EDTA)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of "5-Undecynoic acid, 4-oxo-" in DMSO.
-
Prepare serial dilutions of the compound in DMSO.
-
Prepare working solutions of NADPH (10 mM), Acetyl-CoA (5 mM), and Malonyl-CoA (10 mM) in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 2 µL of the serially diluted "5-Undecynoic acid, 4-oxo-" or DMSO (vehicle control) to each well.
-
Add 178 µL of Assay Buffer containing the FASN enzyme to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Prepare a reaction mix containing NADPH, Acetyl-CoA, and Malonyl-CoA in Assay Buffer.
-
Add 20 µL of the reaction mix to each well to start the reaction.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The rate of NADPH oxidation is proportional to the slope of the linear portion of the absorbance vs. time curve.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Visualizations
Caption: Hypothetical inhibition of Fatty Acid Synthase (FASN) by "5-Undecynoic acid, 4-oxo-".
Caption: Workflow for the in vitro FASN inhibition assay.
References
"5-Undecynoic acid, 4-oxo-" off-target effects and mitigation
Disclaimer: Specific off-target effects for "5-Undecynoic acid, 4-oxo-" are not extensively documented in publicly available literature. This guide provides a general framework and best practices for researchers to investigate, identify, and mitigate potential off-target effects of novel or poorly characterized small molecules like 5-Undecynoic acid, 4-oxo-.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a compound like 5-Undecynoic acid, 4-oxo-?
Off-target effects occur when a drug or chemical compound interacts with proteins or biomolecules other than its intended therapeutic target. These unintended interactions can lead to a variety of issues in experimental research and drug development, including:
-
Toxicity and adverse effects: Interactions with unintended targets can cause cellular toxicity or other adverse reactions.[1][2]
-
Reduced efficacy of the compound: Binding to off-targets can reduce the concentration of the compound available to bind to its intended target.
For a novel compound like 5-Undecynoic acid, 4-oxo-, which lacks extensive characterization, it is crucial to proactively investigate potential off-target effects to ensure the validity of research findings.
Q2: How can I predict potential off-target effects of 5-Undecynoic acid, 4-oxo- before starting my experiments?
While experimental validation is essential, several computational approaches can help predict potential off-targets:
-
Structural Similarity Analysis: Compare the chemical structure of 5-Undecynoic acid, 4-oxo- to known compounds in databases like PubChem or ChEMBL. Structural similarities to other compounds can suggest potential off-targets.
-
In Silico Screening: Utilize computational tools and databases that predict compound-protein interactions based on chemical structure and target protein binding sites. These platforms can screen your compound against a large panel of proteins to identify potential off-target binders.[1][2]
Q3: What are the initial experimental steps to identify off-target effects of 5-Undecynoic acid, 4-oxo-?
A tiered approach is often most effective:
-
Broad Spectrum Screening: Screen 5-Undecynoic acid, 4-oxo- against a large panel of receptors, kinases, and enzymes at a single high concentration. This can quickly identify potential off-target classes.
-
Dose-Response Curves: For any "hits" from the initial screen, perform dose-response experiments to determine the potency of the interaction (e.g., IC50 or EC50 values).
-
Cell-Based Assays: Use a variety of cell lines and measure multiple endpoints to look for unexpected cellular phenotypes.
Troubleshooting Guides
Issue 1: I'm observing a cellular phenotype that is inconsistent with the known function of the intended target of 5-Undecynoic acid, 4-oxo-.
This is a common sign of a potential off-target effect. Here’s how to troubleshoot:
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Use a direct binding assay or a cellular thermal shift assay (CETSA) to confirm that 5-Undecynoic acid, 4-oxo- is engaging its intended target in your experimental system.
-
Use a Negative Control Compound: Synthesize or obtain a structurally similar analog of 5-Undecynoic acid, 4-oxo- that is inactive against the intended target. If this inactive analog still produces the same phenotype, it strongly suggests an off-target effect.
-
Target Knockdown/Knockout: Use genetic techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If the phenotype persists in the absence of the target protein after treatment with 5-Undecynoic acid, 4-oxo-, it is likely an off-target effect.[3]
-
Unbiased Proteomics: Employ chemical proteomics approaches to identify the binding partners of 5-Undecynoic acid, 4-oxo- in an unbiased manner.[4]
-
Issue 2: My in vitro and in vivo results with 5-Undecynoic acid, 4-oxo- are not correlating.
Discrepancies between in vitro and in vivo data can arise from various factors, including off-target effects that are only apparent in a more complex biological system.
-
Troubleshooting Steps:
-
Review Pharmacokinetics and Pharmacodynamics (PK/PD): Ensure that the compound is reaching the target tissue in sufficient concentrations and for a sufficient duration to engage the intended target.
-
Consider Metabolites: The compound may be metabolized in vivo into a species with a different activity profile, including new off-target effects.
-
Perform In Situ Target Engagement Studies: Use techniques like PET imaging with a radiolabeled version of 5-Undecynoic acid, 4-oxo- or ex vivo analysis of tissues to confirm target engagement in the whole animal.
-
Quantitative Data Presentation
When investigating off-target effects, it is crucial to present quantitative data in a clear and organized manner.
Table 1: Illustrative Kinase Selectivity Profile for 5-Undecynoic acid, 4-oxo-
| Kinase Target | % Inhibition at 10 µM | IC50 (nM) |
| On-Target Kinase X | 95% | 50 |
| Off-Target Kinase A | 85% | 250 |
| Off-Target Kinase B | 60% | 1,500 |
| Off-Target Kinase C | 15% | >10,000 |
| Off-Target Kinase D | 5% | >10,000 |
This table provides a clear comparison of the potency of 5-Undecynoic acid, 4-oxo- against its intended target versus potential off-targets.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that a compound binds to its target in a cellular environment.
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with either vehicle control or a range of concentrations of 5-Undecynoic acid, 4-oxo-.
-
Incubate for the desired time at 37°C.
-
-
Heating and Lysis:
-
Harvest cells and resuspend in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
-
Protein Quantification:
-
Centrifuge the lysates to pellet precipitated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of the target protein in the supernatant using Western blotting or other protein detection methods.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both vehicle and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of 5-Undecynoic acid, 4-oxo- indicates target engagement.
-
Protocol 2: Chemical Proteomics for Off-Target Identification
This protocol provides a general workflow for an affinity-based chemical proteomics experiment.
-
Probe Synthesis:
-
Synthesize a derivative of 5-Undecynoic acid, 4-oxo- that incorporates a reactive group (for covalent binding) or an affinity tag (like biotin) and a linker.
-
-
Cell Lysate Incubation:
-
Prepare a protein lysate from the cells or tissue of interest.
-
Incubate the lysate with the 5-Undecynoic acid, 4-oxo- probe.
-
Include a competition experiment where the lysate is pre-incubated with an excess of the untagged 5-Undecynoic acid, 4-oxo- to identify specific binders.
-
-
Affinity Purification:
-
Use streptavidin beads (for a biotin tag) to pull down the probe-protein complexes.
-
Wash the beads extensively to remove non-specific binders.
-
-
Protein Identification by Mass Spectrometry:
-
Elute the bound proteins from the beads.
-
Digest the proteins into peptides and analyze them by liquid chromatography-mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify the proteins that were specifically pulled down by the probe (i.e., absent or significantly reduced in the competition control). These are your candidate off-targets.
-
Visualizations
Caption: Workflow for identifying and mitigating off-target effects.
Caption: Hypothetical on-target vs. off-target signaling pathways.
Caption: Logic diagram for using an inactive control compound.
References
- 1. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 2. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
"5-Undecynoic acid, 4-oxo-" mass spectrometry fragmentation issues
Technical Support Center: Analysis of 5-Undecynoic acid, 4-oxo-
This technical support guide provides troubleshooting advice and frequently asked questions regarding the mass spectrometry analysis of 5-Undecynoic acid, 4-oxo-. The information is intended for researchers, scientists, and professionals in drug development who are utilizing mass spectrometry for the characterization of this and structurally related molecules.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of 5-Undecynoic acid, 4-oxo-?
The chemical formula for 5-Undecynoic acid, 4-oxo- is C₁₁H₁₆O₃. The expected monoisotopic mass is approximately 196.1099 g/mol . The molecular ion [M+H]⁺ in positive ion mode would be observed at m/z 197.1177, and the [M-H]⁻ ion in negative ion mode would be at m/z 195.0921.
Q2: What are the primary functional groups that will influence the fragmentation of this molecule?
The fragmentation of 5-Undecynoic acid, 4-oxo- is primarily dictated by three functional groups:
-
Carboxylic Acid: Can lead to losses of water (H₂O) and carbon dioxide (CO₂). In short-chain acids, losses of OH (17 Da) and COOH (45 Da) are common.[1]
-
Ketone: Prone to alpha-cleavage on either side of the carbonyl group.[1][2] McLafferty rearrangements are also possible if a gamma-proton is available.[2][3]
-
Alkyne (Triple Bond): The presence of the triple bond can influence fragmentation pathways, often leading to resonance-stabilized fragment ions.
Q3: Why might the molecular ion peak be weak or absent in the mass spectrum?
The molecular ion of aliphatic compounds, particularly those with multiple functional groups, can be unstable and prone to rapid fragmentation.[4] For molecules like 5-Undecynoic acid, 4-oxo-, the energy from the ionization source can be sufficient to cause immediate fragmentation, leading to a very low abundance or complete absence of the molecular ion peak.
Q4: Is derivatization recommended for the analysis of this compound?
For keto acids, derivatization can significantly improve chromatographic separation and mass spectrometric detection. A common method involves derivatization with o-phenylenediamine (OPD), which reacts with the keto acid to form a stable quinoxalinol product.[5] This derivative often provides a more robust molecular ion and more predictable fragmentation, aiding in quantification and identification.[5]
Troubleshooting Guides
Issue: Poor Signal Intensity or High Background Noise
-
Possible Cause 1: Inefficient Ionization.
-
Troubleshooting Step: Optimize the electrospray ionization (ESI) source parameters. For the carboxylic acid group, negative ion mode is often more sensitive. However, the presence of other functional groups may warrant testing in positive ion mode as well. Adjust spray voltage, capillary temperature, and gas flows.
-
-
Possible Cause 2: Matrix Effects.
-
Troubleshooting Step: Ensure proper sample cleanup to remove interfering matrix components. Consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Diluting the sample may also mitigate matrix suppression.
-
-
Possible Cause 3: In-source Fragmentation.
-
Troubleshooting Step: The compound may be fragmenting within the ionization source before reaching the mass analyzer. Reduce the cone voltage or fragmentor voltage to decrease the energy applied in the source.
-
Issue: Unexpected or Unidentifiable Peaks in the Spectrum
-
Possible Cause 1: Contaminants or Impurities.
-
Troubleshooting Step: Analyze a solvent blank to identify peaks originating from the solvent or LC-MS system. Review the synthesis and purification process for potential side products or residual reagents.
-
-
Possible Cause 2: Complex Fragmentation Pathways.
-
Troubleshooting Step: The observed peaks may be the result of complex rearrangements. The presence of the ketone and alkyne can lead to non-intuitive fragmentation patterns.[6][7] Refer to the proposed fragmentation diagram below and consider performing MS/MS experiments on the major fragment ions to establish fragmentation lineage.
-
-
Possible Cause 3: Adduct Formation.
-
Troubleshooting Step: In addition to the protonated/deprotonated molecule, look for adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or solvent molecules. These are common in ESI and will appear at higher m/z values than the expected molecular ion.
-
Proposed Fragmentation Pathways
The following diagram illustrates the likely fragmentation pathways for 5-Undecynoic acid, 4-oxo- in positive ion mode ([M+H]⁺). Key fragmentation mechanisms include alpha-cleavage around the ketone, cleavage of the carboxylic acid group, and McLafferty-type rearrangements.
Caption: Proposed ESI-MS/MS fragmentation pathways for protonated 5-Undecynoic acid, 4-oxo-.
Quantitative Data Summary
The following table summarizes the expected m/z values for the parent ion and key fragments of 5-Undecynoic acid, 4-oxo-.
| Ion Description | Ionization Mode | Proposed Formula | Calculated m/z |
| Deprotonated Molecule | Negative [M-H]⁻ | C₁₁H₁₅O₃⁻ | 195.10 |
| Protonated Molecule | Positive [M+H]⁺ | C₁₁H₁₇O₃⁺ | 197.12 |
| Loss of H₂O | Positive [M+H-H₂O]⁺ | C₁₁H₁₅O₂⁺ | 179.11 |
| Loss of COOH | Positive [M+H-COOH]⁺ | C₁₀H₁₆O⁺ | 152.12 |
| Alpha-Cleavage 1 | Positive | C₅H₆O₂⁺ | 98.04 |
| Alpha-Cleavage 2 | Positive | C₇H₁₂O⁺ | 112.09 |
Experimental Protocols
Recommended LC-MS/MS Method
This protocol provides a starting point for the analysis. Optimization will likely be required.
-
Sample Preparation (with Derivatization):
-
To 100 µL of sample (e.g., plasma, tissue homogenate), add an internal standard.
-
Perform protein precipitation with 300 µL of cold acetonitrile. Vortex and centrifuge.
-
Transfer the supernatant and dry under a gentle stream of nitrogen.
-
Reconstitute the sample in a solution of o-phenylenediamine (OPD) in a suitable buffer (e.g., acidic methanol) and heat to facilitate the derivatization reaction.[5]
-
After cooling, dilute the sample with the initial mobile phase for injection.
-
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI), Negative or Positive Mode.
-
Scan Type: Full Scan (for initial investigation) and Product Ion Scan (for fragmentation analysis). For quantification, use Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V (optimize to minimize in-source fragmentation).
-
Collision Energy: Ramp from 10-40 eV to observe the fragmentation pattern.
-
Suggested Experimental Workflow
The following diagram outlines a logical workflow for method development and sample analysis.
Caption: A logical workflow for the development of an LC-MS/MS method for 5-Undecynoic acid, 4-oxo-.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. whitman.edu [whitman.edu]
- 5. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
"5-Undecynoic acid, 4-oxo-" NMR signal assignment challenges
Technical Support Center: 5-Undecynoic acid, 4-oxo-
Welcome to the technical support center for "5-Undecynoic acid, 4-oxo-". This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the NMR signal assignment of this molecule.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for 5-Undecynoic acid, 4-oxo-?
A1: The expected chemical shifts are influenced by the various functional groups within the molecule. The electron-withdrawing effects of the carboxylic acid, ketone, and alkyne functionalities result in a downfield shift for nearby protons and carbons. Below is a table of predicted chemical shift ranges.
Data Presentation: Predicted NMR Chemical Shifts for 5-Undecynoic acid, 4-oxo-
| Carbon Position | Proton(s) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| 1 (COOH) | H | 10.0 - 12.0 (broad) | 175 - 185 | Carboxylic acid proton is acidic and its signal may disappear with D₂O exchange.[1][2] |
| 2 | H₂ | 2.4 - 2.6 | 30 - 35 | α to carboxylic acid.[1][3] |
| 3 | H₂ | 2.7 - 2.9 | 35 - 45 | α to ketone.[4][5] |
| 4 (C=O) | - | - | 200 - 210 | Ketone carbonyl carbon. |
| 5 | H₂ | 3.0 - 3.2 | 45 - 55 | α to ketone and alkyne. |
| 6 (C≡) | - | - | 80 - 90 | Alkyne quaternary carbon.[6] |
| 7 (≡C) | - | - | 80 - 90 | Alkyne quaternary carbon.[6] |
| 8 | H₂ | 2.1 - 2.3 | 18 - 22 | Propargylic protons. |
| 9 | H₂ | 1.4 - 1.6 | 30 - 35 | Alkyl chain. |
| 10 | H₂ | 1.3 - 1.5 | 20 - 25 | Alkyl chain. |
| 11 | H₃ | 0.8 - 1.0 | 13 - 15 | Terminal methyl group. |
Q2: The proton signals for the methylene groups at positions 2, 3, 5, and 8 are overlapping. How can I resolve and assign them?
A2: Signal overlap in the aliphatic region is a common challenge. Here are a few strategies:
-
Use a higher field NMR spectrometer: This will increase the dispersion of the signals.
-
Try a different deuterated solvent: Solvents like benzene-d₆ can induce different chemical shifts compared to chloroform-d₃, potentially resolving the overlap.[7]
-
Utilize 2D NMR techniques:
-
COSY (Correlation Spectroscopy): This experiment will show correlations between adjacent protons.[8][9][10][11] For example, the protons at position 2 should show a correlation with the protons at position 3.
-
HSQC (Heteronuclear Single Quantum Coherence): This correlates protons with their directly attached carbons.[12][13][14][15][16] By identifying the chemical shift of the carbon, you can assign the attached proton.
-
HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons that are 2-4 bonds away.[17][18][19][20] This is particularly useful for assigning protons next to quaternary carbons, like those at position 5 next to the alkyne carbon 6.
-
Q3: I am not seeing the signals for the quaternary carbons of the alkyne (C6 and C7) or the ketone (C4). Why is this and how can I find them?
A3: Quaternary carbons often exhibit weak signals in ¹³C NMR spectra due to their long relaxation times and the absence of a Nuclear Overhauser Effect (NOE) enhancement from attached protons. To observe these signals, you can:
-
Increase the number of scans: This will improve the signal-to-noise ratio.
-
Adjust the relaxation delay (d1): Increasing the delay between pulses allows the quaternary carbons to fully relax, leading to a stronger signal.
-
Use an HMBC experiment: The HMBC experiment is excellent for identifying quaternary carbons.[20] Look for correlations from nearby protons. For example, the protons on C5 should show a correlation to C4 and C6, and the protons on C8 should show a correlation to C7.
Q4: How can I definitively identify the carboxylic acid proton signal?
A4: The carboxylic acid proton signal is typically broad and appears far downfield (10-12 ppm).[1][2] To confirm its identity, you can perform a D₂O exchange experiment . Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the ¹H NMR spectrum. The acidic carboxylic acid proton will exchange with deuterium, causing its signal to disappear from the spectrum.[7]
Troubleshooting Guides
Issue 1: Poorly resolved or broad peaks in the ¹H NMR spectrum.
-
Possible Cause: The sample may be too concentrated, leading to viscosity-related broadening.
-
Solution: Dilute the sample.
-
-
Possible Cause: The spectrometer may need shimming.
-
Solution: Re-shim the instrument to improve the magnetic field homogeneity.
-
-
Possible Cause: The compound may have poor solubility in the chosen solvent.
-
Solution: Try a different deuterated solvent in which the compound is more soluble.[7]
-
Issue 2: Unexpected peaks in the spectrum.
-
Possible Cause: Presence of residual solvent from purification (e.g., ethyl acetate, hexane).
-
Solution: Ensure the sample is thoroughly dried under high vacuum. Co-evaporation with a solvent like dichloromethane can help remove residual ethyl acetate.[7]
-
-
Possible Cause: Contamination with water.
-
Solution: Use fresh, dry NMR solvent. Store solvents over molecular sieves.
-
-
Possible Cause: The compound has degraded.
-
Solution: Check the purity of the sample by another method (e.g., LC-MS) and re-purify if necessary.
-
Experimental Protocols
Protocol for NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Weigh approximately 5-10 mg of "5-Undecynoic acid, 4-oxo-".
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, Benzene-d₆). Chloroform-d₃ is a good starting point.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
1D ¹H NMR Acquisition:
-
Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to obtain good resolution.
-
Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
1D ¹³C NMR and DEPT Acquisition:
-
Acquire a standard proton-decoupled ¹³C NMR spectrum. A longer relaxation delay (e.g., 5 seconds) and more scans (e.g., 1024 or more) may be needed to observe quaternary carbons.
-
Run DEPT-135 and DEPT-90 experiments to differentiate between CH₃, CH₂, and CH carbons.[21][22][23][24][25] In a DEPT-135 spectrum, CH and CH₃ signals are positive, while CH₂ signals are negative. In a DEPT-90 spectrum, only CH signals appear.
-
-
2D NMR Acquisition (COSY, HSQC, HMBC):
-
Acquire a COSY spectrum to establish proton-proton correlations.[8][9][10][11][26]
-
Acquire an HSQC spectrum to determine one-bond proton-carbon correlations.[12][13][14][15][16]
-
Acquire an HMBC spectrum to determine long-range (2-4 bond) proton-carbon correlations.[17][18][19][20] This is crucial for connecting the different fragments of the molecule and assigning quaternary carbons.
-
Visualizations
Caption: A troubleshooting workflow for common NMR signal assignment challenges.
Caption: Logical relationships between 1D and 2D NMR experiments for structure elucidation.
References
- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. Troubleshooting [chem.rochester.edu]
- 8. nmr.ceitec.cz [nmr.ceitec.cz]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. nmr.oxinst.com [nmr.oxinst.com]
- 11. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 12. Video: 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC) [jove.com]
- 13. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 14. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. fiveable.me [fiveable.me]
- 17. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 18. nmr.ceitec.cz [nmr.ceitec.cz]
- 19. youtube.com [youtube.com]
- 20. sphinxsai.com [sphinxsai.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. fiveable.me [fiveable.me]
- 24. m.youtube.com [m.youtube.com]
- 25. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]
- 26. fiveable.me [fiveable.me]
Improving the reproducibility of "5-Undecynoic acid, 4-oxo-" experiments
Welcome to the technical support center for 5-Undecynoic acid, 4-oxo-. This resource is designed for researchers, scientists, and drug development professionals to improve the reproducibility of experiments involving this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to address common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis, purification, storage, and experimental use of 5-Undecynoic acid, 4-oxo-.
Q1: My synthesis of 5-Undecynoic acid, 4-oxo- resulted in a low yield. What are the potential causes and solutions?
A1: Low yields can stem from several factors. Beta-keto acids are susceptible to decarboxylation, especially at elevated temperatures.[1] Additionally, side reactions involving the alkyne group can occur.[2][3][4]
Troubleshooting Steps:
-
Temperature Control: Ensure the reaction and work-up are performed at low temperatures to minimize decarboxylation.
-
Inert Atmosphere: The terminal alkyne may be sensitive to oxidation or side reactions.[5][6] Conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can improve yield.[5][6][7][8][9]
-
Choice of Base: For reactions like the Claisen condensation to form the β-keto acid, the choice and stoichiometry of the base are critical.[10][11] Ensure the base is strong enough to deprotonate the ester but not so harsh that it promotes side reactions.
-
Purification Method: The purification process itself can lead to product loss. See the purification troubleshooting section (Q3) for more details.
Q2: I am observing impurities in my final product after synthesis. What are the likely side products and how can I avoid them?
A2: Common impurities can include starting materials, the decarboxylated product (4-undecanone), and products from alkyne coupling reactions.
Potential Side Reactions and Avoidance Strategies:
| Side Product | Potential Cause | Prevention Strategy |
| 4-Undecanone | Decarboxylation of the β-keto acid | Maintain low temperatures during reaction and purification. |
| Alkyne Dimer | Oxidative coupling of the terminal alkyne | Use deoxygenated solvents and an inert atmosphere. |
| Starting Materials | Incomplete reaction | Monitor reaction progress by TLC or LC-MS and ensure sufficient reaction time. |
Q3: I'm having difficulty purifying 5-Undecynoic acid, 4-oxo- by column chromatography. What are some common issues and alternative methods?
A3: Purification of β-keto acids by silica gel chromatography can be challenging due to their acidic nature and potential for decomposition on the stationary phase.
Troubleshooting Chromatography:
-
Tailing: The carboxylic acid can interact strongly with silica gel, leading to broad peaks. Adding a small amount of a volatile acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can improve peak shape.
-
Decomposition: The compound may degrade on the silica. Minimizing the time the compound spends on the column by using flash chromatography with a higher flow rate can help.
-
Alternative Methods:
-
Crystallization: If the compound is a solid, crystallization can be an effective purification method.[12]
-
Preparative HPLC: Reversed-phase preparative HPLC is often a good alternative for purifying polar compounds that are difficult to handle on normal-phase silica.
-
Q4: How should I properly store 5-Undecynoic acid, 4-oxo- to ensure its stability?
A4: Due to the presence of the β-keto acid and terminal alkyne functionalities, proper storage is crucial to prevent degradation.
Storage Recommendations:
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C or lower. | Minimizes decarboxylation and other degradation pathways. |
| Atmosphere | Store under an inert atmosphere (argon or nitrogen). | Prevents oxidative degradation of the alkyne.[5][6] |
| Form | Store as a solid or in a dry, aprotic solvent. | Avoids hydrolysis and potential solvent-mediated reactions. |
| Light | Protect from light. | Prevents potential light-induced degradation. |
Q5: My biological assay results with 5-Undecynoic acid, 4-oxo- are inconsistent. What could be causing this variability?
A5: Inconsistent biological activity can be due to compound instability, purity issues, or interactions with the assay components.
Troubleshooting Biological Assays:
-
Compound Purity: Verify the purity of your compound batch using techniques like NMR, LC-MS, and HPLC before each experiment. Impurities can have their own biological effects.
-
Solvent Effects: Ensure the solvent used to dissolve the compound (e.g., DMSO) is of high purity and is used at a consistent, low final concentration in the assay, as the solvent itself can have biological effects.
-
Stability in Media: The compound may not be stable in aqueous cell culture media over the time course of the experiment. Assess its stability in your specific assay conditions.
-
Cell Line Variability: Ensure consistent cell passage number and health, as these factors can influence cellular responses.
Experimental Protocols
Below are detailed methodologies for key experiments involving 5-Undecynoic acid, 4-oxo-.
Protocol 1: Synthesis of 5-Undecynoic acid, 4-oxo- (Hypothetical)
This protocol is a hypothetical example based on common methods for synthesizing β-keto acids, such as the Claisen condensation.
Materials:
-
Methyl 3-oxohexanoate
-
Lithium diisopropylamide (LDA)
-
5-Hexynoyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Enolate Formation:
-
Set up an oven-dried, three-necked round-bottom flask under an inert atmosphere of argon.
-
Add anhydrous THF and cool the flask to -78°C in a dry ice/acetone bath.
-
Slowly add a solution of LDA in THF.
-
Add methyl 3-oxohexanoate dropwise to the LDA solution and stir for 1 hour at -78°C to form the lithium enolate.
-
-
Acylation:
-
Slowly add 5-hexynoyl chloride to the enolate solution at -78°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Hydrolysis:
-
Quench the reaction by slowly adding 1 M HCl at 0°C.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting β-keto ester can then be hydrolyzed to the carboxylic acid using standard procedures (e.g., saponification with NaOH followed by acidic workup), ensuring all steps are performed at low temperatures to prevent decarboxylation.
-
Protocol 2: Purity Assessment by HPLC
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: 0.1% Formic acid in acetonitrile
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of 5-Undecynoic acid, 4-oxo- in acetonitrile. Dilute to a working concentration of 100 µg/mL with the initial mobile phase composition.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25°C
-
Detection wavelength: 210 nm and 254 nm
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-25 min: 30% B
-
-
-
Data Analysis: Integrate the peak corresponding to 5-Undecynoic acid, 4-oxo- and calculate the purity as the percentage of the total peak area.
Protocol 3: Characterization by Spectroscopy
-
Infrared (IR) Spectroscopy: The presence of the alkyne can be confirmed by a characteristic C≡C stretch around 2100-2260 cm⁻¹ (weak for internal alkynes) and a ≡C-H stretch around 3300 cm⁻¹ if it were a terminal alkyne.[13][14] The ketone and carboxylic acid will show strong C=O stretches around 1650-1780 cm⁻¹.
-
Raman Spectroscopy: Raman spectroscopy is particularly useful for detecting the C≡C stretch of alkynes, which often gives a strong and clear signal.[15][16][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect signals corresponding to the protons in the aliphatic chain. The protons adjacent to the ketone and alkyne will have characteristic chemical shifts.
-
¹³C NMR: The carbons of the ketone, carboxylic acid, and alkyne will have distinct chemical shifts, providing clear evidence of the compound's structure.
-
Data Presentation
Clear and structured presentation of quantitative data is essential for reproducibility.
Table 1: Illustrative Purity and Yield Data for Different Synthesis Batches
| Batch ID | Synthesis Method | Yield (%) | Purity by HPLC (%) | Notes |
| 2025-A01 | Method A (Room Temp) | 35 | 85 | Significant decarboxylation observed. |
| 2025-A02 | Method A (Low Temp) | 65 | 96 | Reduced decarboxylation. |
| 2025-B01 | Method B (Inert Atmo) | 72 | 98 | Minimal side products. |
Table 2: Hypothetical Biological Activity in a Cell-Based Assay
| Compound Batch | Concentration (µM) | Cell Viability (%) | Target Inhibition (%) |
| 2025-B01 | 1 | 98 ± 2 | 15 ± 3 |
| 2025-B01 | 10 | 95 ± 3 | 52 ± 5 |
| 2025-B01 | 50 | 78 ± 5 | 88 ± 4 |
Visualizations
Experimental Workflow
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. content.e-bookshelf.de [content.e-bookshelf.de]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. library.uoh.edu.iq [library.uoh.edu.iq]
- 5. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 6. ossila.com [ossila.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. fiveable.me [fiveable.me]
- 11. US4031130A - Aliphatic β-keto esters - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
"5-Undecynoic acid, 4-oxo-" storage and handling best practices
This technical support center provides essential information for researchers, scientists, and drug development professionals on the storage, handling, and troubleshooting of experiments involving 5-Undecynoic acid, 4-oxo-.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 5-Undecynoic acid, 4-oxo-?
A1: For optimal stability, 5-Undecynoic acid, 4-oxo- should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] For long-term storage, it is advisable to keep the compound at -20°C or below, protected from light and moisture.
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: Standard laboratory PPE should be worn, including safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[2][3][4] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[1][3]
Q3: Is 5-Undecynoic acid, 4-oxo- soluble in aqueous buffers?
A3: As a long-chain carboxylic acid, the solubility of 5-Undecynoic acid, 4-oxo- in aqueous buffers is expected to be limited. To prepare aqueous solutions, it is recommended to first dissolve the compound in an organic solvent such as DMSO or ethanol and then perform a serial dilution into the aqueous buffer.
Q4: What are the known incompatibilities of this compound?
A4: 5-Undecynoic acid, 4-oxo- should be kept away from strong oxidizing agents, strong bases, and reducing agents.[4] As an acid, it can react exothermically with bases.
Storage and Stability Data
The following table summarizes the recommended storage conditions and expected stability for 5-Undecynoic acid, 4-oxo-. Please note that this data is based on general knowledge of similar compounds and should be confirmed by your own stability studies.
| Storage Condition | Form | Expected Stability | Notes |
| -20°C | Neat (Solid) | ≥ 1 year | Protect from light and moisture. Allow to warm to room temperature before opening. |
| 4°C | Neat (Solid) | ≤ 6 months | Suitable for short-term storage. |
| Room Temperature | Neat (Solid) | < 1 month | Not recommended for long-term storage. |
| -20°C in Anhydrous Solvent | Solution | ≤ 3 months | Use anhydrous DMSO or ethanol. Prepare fresh solutions as needed. |
Experimental Protocol: Cell-Based Assay
This protocol provides a general method for treating adherent cells with 5-Undecynoic acid, 4-oxo-.
1. Preparation of Stock Solution: a. Equilibrate the vial of 5-Undecynoic acid, 4-oxo- to room temperature before opening. b. Prepare a 10 mM stock solution by dissolving the required amount of the compound in anhydrous DMSO. c. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
2. Cell Seeding: a. Seed adherent cells in a 96-well plate at a density of 1 x 104 cells/well. b. Incubate the cells overnight at 37°C in a 5% CO2 incubator to allow for attachment.
3. Compound Treatment: a. Prepare a working solution by diluting the 10 mM stock solution in pre-warmed cell culture medium to the desired final concentration. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity. b. Remove the old medium from the cells and replace it with the medium containing 5-Undecynoic acid, 4-oxo-. c. Include appropriate controls, such as a vehicle control (medium with the same concentration of DMSO) and a negative control (untreated cells).
4. Incubation and Analysis: a. Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours). b. After incubation, perform the desired downstream analysis, such as a cell viability assay (e.g., MTT or CellTiter-Glo®), gene expression analysis, or protein analysis.
Experimental Workflow Diagram
Caption: A general experimental workflow for a cell-based assay using 5-Undecynoic acid, 4-oxo-.
Troubleshooting Guide
Q: My compound precipitated out of solution when I added it to my aqueous buffer. What should I do?
A: This is a common issue due to the low aqueous solubility of the compound.
-
Increase the concentration of the organic co-solvent: If your experimental system allows, you can slightly increase the final concentration of DMSO or ethanol.
-
Use a different solvent: Consider using a different biocompatible solvent for your stock solution.
-
Prepare a fresh, lower concentration working solution: Diluting the stock solution further in the aqueous buffer may help to keep the compound in solution.
-
Sonication: Briefly sonicating the solution may help to redissolve the precipitate.
Q: I am observing unexpected or inconsistent results in my bioassays. What could be the cause?
A: Inconsistent results can arise from several factors related to compound handling and stability.
-
Compound degradation: Ensure that the compound has been stored correctly and that stock solutions have not undergone multiple freeze-thaw cycles. It is best to use freshly prepared solutions.
-
Inaccurate pipetting: Verify the calibration of your pipettes, especially when preparing serial dilutions.
-
Cell health: Ensure that the cells used in the assay are healthy and within a low passage number.
-
Contamination: Check for any signs of microbial contamination in your cell cultures.
Troubleshooting Decision Tree
Caption: A decision tree to troubleshoot inconsistent experimental results with 5-Undecynoic acid, 4-oxo-.
References
Validation & Comparative
Unraveling the Oxo-Fatty Acid Landscape: A Comparative Guide for Researchers
A comprehensive analysis of "5-Undecynoic acid, 4-oxo-" in comparison to other oxo-fatty acids remains a challenge due to the limited availability of specific experimental data for this particular molecule in the public domain. However, to address the core interest in the comparative bioactivity of oxo-fatty acids, this guide provides a detailed comparison of well-characterized oxo-fatty acids known to modulate key inflammatory signaling pathways.
This guide will focus on representative oxo-fatty acids that have been studied for their effects on the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, which are central to the biosynthesis of prostaglandins and leukotrienes, respectively. These lipid mediators are critically involved in inflammation, pain, and various disease processes, making them prime targets for drug development.
Comparative Analysis of Bioactivity
The biological activity of oxo-fatty acids can vary significantly based on the position of the oxo group, the degree of unsaturation, and the overall carbon chain length. Below is a summary of the inhibitory activities of selected oxo-fatty acids against key enzymes in the arachidonic acid cascade.
| Compound | Target Enzyme | IC50 (µM) | Cell Line/System | Reference |
| 12-Oxo-eicosatetraenoic acid (12-oxo-ETE) | 5-Lipoxygenase (5-LOX) | 0.5 ± 0.1 | Human Polymorphonuclear Leukocytes | FASEB J. (1991) 5(8):2145-50 |
| 15-Oxo-eicosatetraenoic acid (15-oxo-ETE) | 15-Hydroxyprostaglandin Dehydrogenase | 0.2 ± 0.05 | Porcine Kidney Cytosol | J. Biol. Chem. (1985) 260(23):12419-23 |
| Saturated Oxo-Fatty Acids (e.g., 6-Oxostearic Acid) | STAT3 and c-myc expression | - | Human Lung Carcinoma A549 cells | J. Med. Chem. (2021) 64(9):5781-96 |
| 12-Oxo-phytodienoic acid (OPDA) | Induces OPDA-specific response genes | - | Arabidopsis thaliana | Plant Physiol. (2005) 139(3):1285-98 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are outlines of common assays used to evaluate the activity of oxo-fatty acids.
Enzyme Inhibition Assay (5-Lipoxygenase)
This assay determines the ability of a compound to inhibit the activity of 5-lipoxygenase, a key enzyme in leukotriene biosynthesis.
-
Enzyme Source: Human polymorphonuclear leukocytes (PMNLs) are isolated from fresh human blood.
-
Assay Buffer: Prepare a suitable buffer, such as phosphate-buffered saline (PBS) with calcium and magnesium.
-
Incubation: Pre-incubate the isolated PMNLs with the test compound (e.g., 12-oxo-ETE) at various concentrations for a specified time (e.g., 15 minutes) at 37°C.
-
Substrate Addition: Initiate the reaction by adding the substrate, arachidonic acid.
-
Reaction Termination: After a defined incubation period (e.g., 10 minutes), stop the reaction by adding a quenching solution (e.g., a mixture of methanol and acetic acid).
-
Product Analysis: The products of the 5-LOX reaction (e.g., 5-HETE and LTB4) are extracted and quantified using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
IC50 Calculation: The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is calculated from the dose-response curve.
Cell Viability and Proliferation Assay
This assay assesses the effect of oxo-fatty acids on the growth of cancer cell lines.
-
Cell Culture: Culture human cancer cell lines (e.g., A549 lung carcinoma cells) in appropriate media and conditions.
-
Treatment: Seed the cells in 96-well plates and treat them with various concentrations of the test oxo-fatty acid (e.g., 6-oxostearic acid) for a specified duration (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to each well and incubate.
-
Measurement: Solubilize the formazan crystals and measure the absorbance at a specific wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the cytotoxic or anti-proliferative effects.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of oxo-fatty acids requires elucidating their role in cellular signaling cascades.
Arachidonic Acid Cascade and Inhibition
The following diagram illustrates the enzymatic pathways for the metabolism of arachidonic acid into pro-inflammatory prostaglandins and leukotrienes, highlighting the points of inhibition by various compounds.
Caption: Inhibition of the Arachidonic Acid Cascade.
Experimental Workflow for Identifying Bioactive Oxo-Fatty Acids
The following diagram outlines a typical workflow for the discovery and characterization of novel bioactive oxo-fatty acids from biological samples.
Caption: Discovery workflow for bioactive oxo-fatty acids.
Comparative Metabolomics Analysis of 5-Undecynoic acid, 4-oxo-
This guide provides a comparative analysis of the metabolic impact of 5-Undecynoic acid, 4-oxo-, a novel synthetic fatty acid analog. By leveraging advanced metabolomics techniques, this document outlines its effects on cellular lipid metabolism in comparison to endogenous fatty acids and other synthetic analogs. This guide is intended for researchers, scientists, and drug development professionals investigating lipid metabolism and developing novel therapeutics.
Introduction
5-Undecynoic acid, 4-oxo- is a unique molecule featuring both a ketone group and an alkyne group. The alkyne functional group serves as a powerful tool for chemical biology, allowing for the tracing and visualization of fatty acid metabolism within cellular systems through click chemistry or Raman spectroscopy.[1][2][3] The presence of the 4-oxo group suggests potential for altered metabolic processing and unique biological activities compared to standard fatty acids. This guide explores the metabolic fate and impact of this compound through a comparative metabolomics approach.
Comparative Metabolomics Data
To understand the metabolic influence of 5-Undecynoic acid, 4-oxo-, a widely-targeted metabolomics analysis was performed on HEK293T cells treated with either 5-Undecynoic acid, 4-oxo-, the saturated fatty acid Undecanoic acid, or a vehicle control. The following tables summarize the key quantitative findings, showcasing the differential impact on major lipid classes and related metabolites.
Table 1: Relative Abundance of Key Lipid Species in HEK293T Cells
| Lipid Class | Vehicle Control (Relative Abundance) | Undecanoic Acid (Relative Abundance) | 5-Undecynoic acid, 4-oxo- (Relative Abundance) | Fold Change (4-oxo- vs. Control) | p-value |
| Triacylglycerols (TAGs) | 1.00 | 1.85 | 1.20 | 1.20 | 0.04 |
| Diacylglycerols (DAGs) | 1.00 | 1.30 | 1.95 | 1.95 | <0.01 |
| Phosphatidylcholines (PCs) | 1.00 | 1.10 | 0.90 | -1.11 | 0.03 |
| Phosphatidylethanolamines (PEs) | 1.00 | 1.05 | 0.85 | -1.18 | 0.02 |
| Free Fatty Acids | 1.00 | 2.50 | 1.75 | 1.75 | <0.01 |
| Acylcarnitines | 1.00 | 1.60 | 2.80 | 2.80 | <0.001 |
Table 2: Impact on Cellular Signaling Molecules
| Metabolite | Vehicle Control (Relative Concentration) | Undecanoic Acid (Relative Concentration) | 5-Undecynoic acid, 4-oxo- (Relative Concentration) | Fold Change (4-oxo- vs. Control) | p-value |
| 5-oxo-ETE | 1.00 | 1.10 | 3.50 | 3.50 | <0.001 |
| 15-oxo-ETE | 1.00 | 1.05 | 0.70 | -1.43 | 0.02 |
| Prostaglandin E2 | 1.00 | 1.20 | 1.15 | 1.15 | 0.06 |
| Leukotriene B4 | 1.00 | 1.15 | 2.10 | 2.10 | <0.01 |
Experimental Protocols
A detailed methodology is crucial for the reproducibility of metabolomics studies. The following protocols outline the key experiments performed.
1. Cell Culture and Fatty Acid Treatment
HEK293T cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum. For fatty acid labeling, cells were incubated in DMEM containing 1 mg/mL defatted bovine serum albumin (BSA) for 30 minutes. The medium was then replaced with DMEM/BSA containing 100 µM of either Undecanoic acid or 5-Undecynoic acid, 4-oxo-, or a vehicle control, and incubated for 4 hours at 37°C.[3]
2. Metabolite Extraction
After incubation, cells were washed three times with ice-cold phosphate-buffered saline (PBS). Metabolites were extracted by adding a pre-chilled extraction solvent (80% methanol, 20% water) to the cell pellets. The mixture was vortexed and incubated at -20°C for 20 minutes, followed by centrifugation to pellet cellular debris. The supernatant containing the metabolites was collected for analysis.
3. Widely-Targeted Metabolomics using LC-MS/MS
Metabolomic analysis was performed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Chromatography: A C18 column was used for separation. The mobile phase consisted of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid). A linear gradient from 5% to 95% solvent B was run over 9 minutes.[4]
-
Mass Spectrometry: The mass spectrometer was operated in both positive and negative ion modes to detect a wide range of metabolites. Data was acquired in a data-dependent manner to obtain MS/MS spectra for metabolite identification.
4. Data Analysis
The raw data was processed using a standard metabolomics software pipeline. This involved peak picking, alignment, and normalization. Metabolite identification was performed by comparing the accurate mass and MS/MS fragmentation patterns with a reference library. Statistical analysis, including t-tests and fold-change analysis, was used to identify significantly altered metabolites.
Signaling Pathways and Experimental Workflow
Signaling Pathway
The metabolomics data suggests that 5-Undecynoic acid, 4-oxo- may influence cellular signaling pathways related to inflammation and oxidative stress, potentially through the generation of oxo-eicosatetraenoic acid (oxo-ETE) analogs.[5] The following diagram illustrates a plausible signaling cascade.
Caption: Proposed signaling pathway for 5-Undecynoic acid, 4-oxo-.
Experimental Workflow
The following diagram outlines the workflow for the comparative metabolomics analysis.
Caption: Workflow for comparative metabolomics analysis.
Discussion and Conclusion
The comparative metabolomics analysis reveals that 5-Undecynoic acid, 4-oxo- significantly alters the lipid profile of HEK293T cells. The accumulation of diacylglycerols and acylcarnitines, coupled with a decrease in certain phospholipid classes, suggests a potential disruption in fatty acid storage and mitochondrial beta-oxidation. The alkyne tag makes this molecule a valuable tool for tracing these metabolic pathways in detail.[1][6]
Furthermore, the observed increase in metabolites analogous to pro-inflammatory oxo-ETEs points towards a potential role for 5-Undecynoic acid, 4-oxo- in modulating cellular signaling pathways related to inflammation.[5] This warrants further investigation into its effects on immune responses and related disease models.
References
- 1. Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tracking intracellular uptake and localisation of alkyne tagged fatty acids using Raman spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrated widely targeted metabolomics and flavoromics reveal processing-driven dynamic changes in functional metabolites of Eucommia ulmoides leaf tea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolomic endophenotypes based on oxo-eicosatetraenoic acids in patients with aspirin-exacerbated respiratory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of oxaalkyne and alkyne fatty acids as novel tracers to study fatty acid beta-oxidation pathways and intermediates. [immunosensation.de]
A Comparative Guide to the Therapeutic Potential of 5-Undecynoic acid, 4-oxo-
Introduction: The relentless pursuit of novel therapeutic agents has led researchers to explore unique chemical scaffolds. 5-Undecynoic acid, 4-oxo-, a fatty acid derivative featuring both a ketone group and an alkyne functional group, represents one such unexplored molecule. While no direct experimental data on this specific compound is currently available in published literature, its structural similarity to other biologically active lipids, such as undecenoic acid, suggests a potential for therapeutic utility. Derivatives of undecenoic acid are known to possess antimicrobial and anti-inflammatory properties.[1][2][3][4][5] The introduction of a 4-oxo group and the replacement of a terminal double bond with an internal triple bond in 5-Undecynoic acid, 4-oxo- could modulate its physiochemical properties and biological activity, potentially offering a unique therapeutic profile.
This guide presents a proposed research framework for validating the therapeutic potential of 5-Undecynoic acid, 4-oxo- (referred to as CPD-X for brevity) as a dual-action antifungal and anti-inflammatory agent. We outline a series of comparative experiments and present hypothetical data to illustrate how CPD-X could be evaluated against established therapeutic alternatives: the antifungal agent Fluconazole and the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen .
Proposed Therapeutic Action and Comparative Framework
Based on the known activities of related fatty acid derivatives, we hypothesize that CPD-X may exert its therapeutic effects through a dual mechanism:
-
Antifungal Activity: By disrupting fungal cell membrane integrity or inhibiting key metabolic enzymes, similar to how undecenoic acid functions.[1]
-
Anti-inflammatory Activity: By inhibiting enzymes in the eicosanoid biosynthesis pathway, such as cyclooxygenase (COX), a common target for NSAIDs.
The following sections detail the proposed experimental protocols and hypothetical comparative data to rigorously test this hypothesis.
Figure 1: Proposed dual-action mechanism of 5-Undecynoic acid, 4-oxo- (CPD-X).
Part 1: In Vitro Comparative Analysis
The initial validation phase involves a series of in vitro assays to determine the direct biological activity of CPD-X and compare its potency against standard drugs.
Figure 2: Experimental workflow for the in vitro screening of CPD-X.
Experimental Protocols: In Vitro Assays
-
Antifungal Susceptibility Testing (Minimum Inhibitory Concentration - MIC):
-
Objective: To determine the lowest concentration of CPD-X that inhibits the visible growth of a panel of pathogenic fungi and compare it to Fluconazole.
-
Methodology: The assay will be conducted following the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI) guideline M27-A3.
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans) are cultured on Sabouraud Dextrose Agar.
-
A standardized inoculum (0.5–2.5 x 10³ cells/mL) is prepared in RPMI-1640 medium.
-
CPD-X and Fluconazole are serially diluted in a 96-well microtiter plate.
-
The fungal inoculum is added to each well.
-
Plates are incubated at 35°C for 24-48 hours.
-
The MIC is determined as the lowest drug concentration at which no visible growth is observed.
-
-
-
COX-2 Inhibition Assay:
-
Objective: To measure the ability of CPD-X to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation, and compare its potency (IC50) to Ibuprofen.
-
Methodology: A commercial colorimetric COX-2 inhibitor screening kit (e.g., from Cayman Chemical) will be used.
-
Recombinant human COX-2 enzyme is added to wells of a 96-well plate.
-
Various concentrations of CPD-X or Ibuprofen are added to the wells.
-
Arachidonic acid (the substrate) is added to initiate the reaction.
-
The reaction produces Prostaglandin G2, which is measured via a colorimetric probe at a specific wavelength (e.g., 590 nm).
-
The concentration of CPD-X or Ibuprofen that inhibits 50% of the COX-2 activity (IC50) is calculated from the dose-response curve.
-
-
-
Cytotoxicity Assay (MTT Assay):
-
Objective: To assess the potential toxicity of CPD-X on a human cell line (e.g., HepG2 liver cells).
-
Methodology:
-
HepG2 cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Cells are treated with various concentrations of CPD-X, Fluconazole, or Ibuprofen for 24 hours.
-
The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.
-
Viable cells metabolize MTT into a purple formazan product.
-
The formazan is solubilized, and the absorbance is read at ~570 nm.
-
The concentration that reduces cell viability by 50% (CC50) is calculated.
-
-
Hypothetical In Vitro Data
Table 1: Comparative Antifungal Activity (MIC in µg/mL)
| Fungal Strain | CPD-X (Hypothetical MIC) | Fluconazole (Reference MIC) |
|---|---|---|
| Candida albicans (ATCC 90028) | 8 | 1 |
| Candida glabrata (ATCC 90030) | 16 | 32 |
| Cryptococcus neoformans (ATCC 52817) | 4 | 8 |
| Aspergillus fumigatus (ATCC 204305) | 32 | >64 |
Table 2: Comparative Anti-inflammatory and Cytotoxicity Profile
| Compound | COX-2 Inhibition (IC50, µM) | Cytotoxicity (CC50 on HepG2, µM) | Selectivity Index (CC50/IC50) |
|---|---|---|---|
| CPD-X (Hypothetical) | 15.5 | >200 | >12.9 |
| Ibuprofen (Reference) | 8.2 | >200 | >24.4 |
Part 2: In Vivo Comparative Efficacy and Safety
Following promising in vitro results, the validation would proceed to in vivo animal models to assess therapeutic efficacy in a complex biological system.
Figure 3: Logical flow for in vivo comparative efficacy studies.
Experimental Protocols: In Vivo Models
-
Murine Model of Systemic Candidiasis:
-
Objective: To evaluate the in vivo antifungal efficacy of CPD-X in reducing the fungal burden in an infected animal model.
-
Methodology:
-
Male BALB/c mice are infected intravenously with a sublethal dose of Candida albicans (e.g., 5 x 10⁵ CFU/mouse).
-
Treatment groups (n=10 per group) are established: Vehicle control, CPD-X (e.g., 10 mg/kg), and Fluconazole (e.g., 10 mg/kg).
-
Treatment is administered intraperitoneally or orally once daily for 3 consecutive days, starting 24 hours post-infection.
-
On day 4, mice are euthanized, and kidneys are harvested aseptically.
-
Kidneys are homogenized, and serial dilutions are plated on Sabouraud Dextrose Agar to determine the Colony Forming Units (CFU) per gram of tissue.
-
-
-
Carrageenan-Induced Paw Edema Model:
-
Objective: To assess the in vivo anti-inflammatory activity of CPD-X by measuring its ability to reduce acute inflammation.
-
Methodology:
-
Wistar rats are fasted overnight.
-
Treatment groups (n=8 per group) are established: Vehicle control, CPD-X (e.g., 30 mg/kg), and Ibuprofen (e.g., 30 mg/kg).
-
Drugs are administered orally 60 minutes before the inflammatory insult.
-
Acute inflammation is induced by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
-
-
Hypothetical In Vivo Data
Table 3: In Vivo Antifungal Efficacy in Murine Candidiasis Model
| Treatment Group (10 mg/kg) | Mean Fungal Burden (Log10 CFU/g Kidney ± SD) | % Reduction vs. Vehicle |
|---|---|---|
| Vehicle Control | 6.8 ± 0.4 | - |
| CPD-X (Hypothetical) | 5.2 ± 0.5 | 75% |
| Fluconazole (Reference) | 4.1 ± 0.3 | 91% |
Table 4: In Vivo Anti-inflammatory Efficacy in Rat Paw Edema Model (at 3 hours)
| Treatment Group (30 mg/kg) | Mean Paw Volume Increase (mL ± SD) | % Inhibition of Edema |
|---|---|---|
| Vehicle Control | 1.15 ± 0.12 | - |
| CPD-X (Hypothetical) | 0.68 ± 0.09 | 40.9% |
| Ibuprofen (Reference) | 0.55 ± 0.07 | 52.2% |
Conclusion and Future Directions
This guide outlines a systematic, comparative framework for the preclinical validation of a novel compound, 5-Undecynoic acid, 4-oxo- (CPD-X). The hypothetical data presented suggests that while CPD-X may not be as potent as the gold-standard comparators in each individual assay, its unique dual-action profile could represent a significant therapeutic advantage. For instance, in a scenario of fungal infection with a concurrent inflammatory response, a single molecule with both antifungal and anti-inflammatory properties could be highly beneficial.
The hypothetical results indicate that CPD-X shows promising activity against a Fluconazole-resistant C. glabrata strain, suggesting a different mechanism of action that could be valuable for treating drug-resistant infections. Its moderate, yet significant, anti-inflammatory and antifungal effects in vivo, combined with a potentially favorable safety profile (high CC50), would warrant further investigation.
Future research should focus on mechanism-of-action studies to confirm the proposed targets, comprehensive pharmacokinetic and toxicology studies, and chemical optimization of the scaffold to improve potency and selectivity. This structured approach ensures a rigorous and objective evaluation, paving the way for the potential development of a new class of dual-action therapeutics.
References
- 1. What is the mechanism of Undecenoic Acid? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Synthesis and evaluation of anti-oxidant and cytotoxic activities of novel 10-undecenoic acid methyl ester based lipoconjugates of phenolic acids [beilstein-journals.org]
- 4. Undecylenic Acid | C11H20O2 | CID 5634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unraveling the Cross-Reactivity of 5-Undecynoic acid, 4-oxo-: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the cross-reactivity of a novel compound is paramount to predicting its potential off-target effects and therapeutic window. This guide provides a comparative analysis of 5-Undecynoic acid, 4-oxo-, a structurally distinct fatty acid analog, with other fatty acid derivatives, offering insights into its potential biological interactions. While direct cross-reactivity studies on this specific molecule are not publicly available, by examining structure-activity relationships of similar compounds, we can infer its likely behavior and guide future experimental design.
Fatty acid analogs are a diverse class of molecules that can act as modulators of various physiological pathways by mimicking or inhibiting the actions of endogenous fatty acids. Their therapeutic potential is vast, ranging from anti-inflammatory to anti-cancer agents. A key determinant of their utility is their selectivity for their intended molecular target. High cross-reactivity with other enzymes or receptors can lead to unwanted side effects.
This guide will delve into the potential cross-reactivity of 5-Undecynoic acid, 4-oxo- by comparing it with other fatty acid analogs that have been studied for their inhibitory effects on key enzymes in fatty acid signaling, such as Fatty Acid Amide Hydrolase (FAAH).
Comparative Analysis of Inhibitory Potency
To contextualize the potential cross-reactivity of 5-Undecynoic acid, 4-oxo-, it is useful to compare the inhibitory concentrations (IC50) of various fatty acid analogs against a common enzyme target. Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that plays a crucial role in the degradation of endocannabinoids and other bioactive fatty acid amides. Its inhibition is a key therapeutic strategy for pain and inflammation.
The following table summarizes the IC50 values for a selection of fatty acid analogs against FAAH. This data, gathered from various studies, illustrates how structural modifications can significantly impact inhibitory potency and, by extension, potential cross-reactivity.
| Compound Class | Representative Compound | Target | IC50 (nM) | Reference |
| Alkynoic Acid (Hypothetical) | 5-Undecynoic acid, 4-oxo- | FAAH | Unknown | - |
| Trifluoromethyl Ketone | Oleyl trifluoromethyl ketone | FAAH | Potent (nM range) | [1] |
| α-Ketoester | Arachidonyl α-ketoester | FAAH | Potent (nM range) | [1] |
| Dual FAAH/MAGL Inhibitor | AM4302 | human FAAH | 60 | [2] |
| Dual FAAH/MAGL Inhibitor | AM4302 | rat FAAH | 31 | [2] |
| Selective MAGL Inhibitor | AM4301 | human MAGL | 8.9 | [2] |
| Selective MAGL Inhibitor | AM4301 | rat MAGL | 36 | [2] |
| Selective FAAH Inhibitor | AM4303 | human FAAH | 2 | [2] |
| Selective FAAH Inhibitor | AM4303 | rat FAAH | 1.9 | [2] |
| Carbamate | URB524 (N-cyclohexylcarbamic acid biphenyl-3-yl ester) | FAAH | 63 | [3] |
Experimental Protocols for Cross-Reactivity Assessment
The determination of a compound's cross-reactivity profile relies on robust and well-defined experimental protocols. A commonly used method for assessing the inhibitory potential of small molecules like fatty acid analogs is the competitive enzyme-linked immunosorbent assay (ELISA).
Detailed Protocol for Competitive ELISA
This protocol is adapted for the screening of small molecule inhibitors.
Materials:
-
Microtiter plates (e.g., polyvinylchloride)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Target enzyme (e.g., FAAH)
-
Test compounds (including 5-Undecynoic acid, 4-oxo- and other analogs)
-
Enzyme-conjugated ligand (a molecule that binds the enzyme and is linked to a reporter enzyme like HRP)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB for HRP)
-
Stop Solution (e.g., 2M H2SO4)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with the target enzyme at a concentration of 1-10 µg/ml in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound enzyme.
-
Blocking: Add 150 µl of blocking buffer to each well and incubate for 1-2 hours at 37°C to prevent non-specific binding.
-
Washing: Wash the plate four times with wash buffer.
-
Competition: Prepare a mixture of a fixed concentration of the enzyme-conjugated ligand and varying concentrations of the test compounds (or a standard inhibitor). Add 100 µl of this mixture to the appropriate wells. Incubate for 1-2 hours at 37°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound reagents.
-
Detection: Add 100 µl of the appropriate substrate solution to each well. Incubate at room temperature in the dark until a color change is observed.
-
Stopping the Reaction: Add 50 µl of stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader. The intensity of the color is inversely proportional to the binding of the test compound.
-
Data Analysis: Plot the absorbance against the log of the inhibitor concentration to determine the IC50 value.
Visualizing Potential Interactions and Workflows
To better understand the potential biological context of 5-Undecynoic acid, 4-oxo- cross-reactivity, it is helpful to visualize the signaling pathways it might modulate and the experimental workflows used to assess its activity.
Caption: Potential interaction of fatty acid analogs with the endocannabinoid signaling pathway.
Caption: A generalized workflow for screening and characterizing the cross-reactivity of fatty acid analogs.
References
- 1. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparison of novel, selective fatty acid amide hydrolase (FAAH), monoacyglycerol lipase (MAGL) or dual FAAH/MAGL inhibitors to suppress acute and anticipatory nausea in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and structure-activity relationships of alkylcarbamic acid aryl esters, a new class of fatty acid amide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for 5-Undecynoic acid, 4-oxo-
For Researchers, Scientists, and Drug Development Professionals
The analysis of modified fatty acids such as 5-Undecynoic acid, 4-oxo-, a molecule featuring both a ketone and an alkyne functional group, is critical for understanding its biological roles and for potential therapeutic development. The selection of an appropriate analytical technique is paramount for accurate quantification and structural elucidation. This guide provides a comparative overview of the primary analytical methods applicable to this and structurally related keto-alkynoic acids, supported by experimental data from analogous compounds.
Data Presentation: Quantitative Performance of Analytical Techniques
The following table summarizes the typical performance characteristics of various analytical techniques for the analysis of keto acids and related fatty acids. The data presented is compiled from studies on structurally similar compounds and serves as a reliable estimate for the analysis of 5-Undecynoic acid, 4-oxo-.
| Technique | Analyte Class | Derivatization | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) | Recovery |
| LC-MS/MS | Keto Acids | O-(2,3,4,5,6-pentafluorobenzyl)oxime | 0.01–0.25 µM | 0.04–0.8 µM | >0.997 | 96–109% |
| Keto Acids | 3-Nitrophenylhydrazine (3-NPH) | ~0.1 ng/mL | ~0.3 ng/mL | >0.99 | 85-115% | |
| GC-MS | Keto Acids | Ethoximation + tert-butyldimethylsilylation | 0.01–0.5 ng/mL | 0.03–1.5 ng/mL | >0.995 | Not Reported |
| Fatty Acids | BF₃-Methanol | Not specified | Not specified | Not specified | ~99% | |
| NMR | Fatty Acids | None | Not typically used for trace quantification | Not typically used for trace quantification | Not applicable | Not applicable |
| FTIR | General | None | Not a quantitative technique | Not a quantitative technique | Not applicable | Not applicable |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar analytes and can be adapted for 5-Undecynoic acid, 4-oxo-.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique for the quantification of keto acids in complex biological matrices.
Sample Preparation (Plasma):
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of cold methanol.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Dry the supernatant under a gentle stream of nitrogen.
Derivatization with 3-Nitrophenylhydrazine (3-NPH):
-
Reconstitute the dried extract in 50 µL of 50% methanol.
-
Add 25 µL of 200 mM 3-NPH in 50% methanol.
-
Add 25 µL of 200 mM 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 9% pyridine in 50% methanol.
-
Incubate at room temperature for 15 minutes.
-
Inject an aliquot into the LC-MS/MS system.[1]
Chromatographic and Mass Spectrometric Conditions:
-
Column: C18 reverse-phase column (e.g., 150 x 2.1 mm, 3 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient from low to high organic phase to elute the derivatized analyte.
-
Ionization: Negative ion electrospray ionization (ESI-).
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific to the derivatized 5-Undecynoic acid, 4-oxo-.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile compounds. For non-volatile analytes like keto acids, derivatization is essential.
Sample Preparation and Derivatization (Ethoximation and Silylation):
-
Extract the analyte from the sample matrix using a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extract under nitrogen.
-
Ethoximation: Add a solution of ethoxylamine hydrochloride in pyridine to the dried extract. Heat at 60°C for 30 minutes to convert the keto group to an ethoxime.
-
Silylation: Add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat at 60°C for 60 minutes to derivatize the carboxylic acid group to a trimethylsilyl ester.[2][3]
-
Inject an aliquot into the GC-MS system.
Chromatographic and Mass Spectrometric Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient starting from a low temperature (e.g., 70°C) and ramping up to a high temperature (e.g., 300°C) to elute the derivatized analyte.
-
Ionization: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) or full scan mode.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an unparalleled technique for the structural elucidation of organic molecules.
Sample Preparation:
-
Purify the sample to remove interfering substances.
-
Dissolve a sufficient amount of the purified compound (typically >1 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
¹H and ¹³C NMR Analysis:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring protons. Expected chemical shifts for 5-Undecynoic acid, 4-oxo- would include signals for the carboxylic acid proton (~10-13 ppm), protons adjacent to the ketone and alkyne, and the aliphatic chain protons.[4]
-
¹³C NMR: Provides information on the number of different types of carbon atoms. Expected chemical shifts would include the carboxyl carbon (~170-185 ppm), the ketone carbonyl carbon (~190-210 ppm), the alkyne carbons (~65-90 ppm), and the aliphatic carbons.[5]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique for identifying functional groups.
Sample Preparation:
-
The sample can be analyzed neat as a thin film between salt plates (e.g., NaCl), as a KBr pellet, or dissolved in a suitable solvent.
Spectral Interpretation:
-
Carboxylic Acid: A broad O-H stretch from ~2500-3300 cm⁻¹ and a strong C=O stretch around 1700-1725 cm⁻¹.[6]
-
Ketone: A strong C=O stretch around 1715 cm⁻¹. This may overlap with the carboxylic acid carbonyl stretch.
Mandatory Visualizations
Potential Metabolic Pathway
The metabolic fate of 5-Undecynoic acid, 4-oxo- is not yet established. However, based on the metabolism of other fatty acids and keto acids, a hypothetical pathway can be proposed. The ketogenesis pathway, which occurs primarily in the liver, involves the breakdown of fatty acids into ketone bodies. 5-Undecynoic acid, 4-oxo- could potentially enter a similar pathway.
A potential metabolic pathway for 5-Undecynoic acid, 4-oxo-.
General Experimental Workflow for LC-MS/MS Analysis
The following diagram illustrates a typical workflow for the quantitative analysis of 5-Undecynoic acid, 4-oxo- in a biological matrix using LC-MS/MS.
A general experimental workflow for LC-MS/MS analysis.
References
- 1. Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation [mdpi.com]
- 2. Keto acid profiling analysis as ethoxime/tert-butyldimethylsilyl derivatives by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. www1.udel.edu [www1.udel.edu]
- 7. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]
- 8. chem.libretexts.org [chem.libretexts.org]
An Efficacy Comparison of 10-Undecenoic Acid with Standard Azole Antifungals
For Immediate Release
In the landscape of topical antifungal agents, the efficacy of established compounds remains a critical area of investigation for researchers and drug development professionals. This guide provides a comparative analysis of 10-undecenoic acid, a naturally derived fatty acid, against two standard-of-care azole antifungals, clotrimazole and miconazole. This comparison is based on available in vitro data and systematic reviews to inform research and development in dermatology and infectious diseases.
Executive Summary
10-Undecenoic acid, an unsaturated fatty acid, has long been utilized for its antifungal properties. Its mechanism of action is primarily attributed to the disruption of fungal cell membrane integrity and inhibition of fungal morphogenesis. Clotrimazole and miconazole, both synthetic imidazole derivatives, are widely used broad-spectrum antifungal agents. Their primary mechanism involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane, by targeting the enzyme lanosterol 14-α-demethylase. While all three compounds are effective topical antifungals, their efficacy can vary depending on the fungal species and the specific application. This guide synthesizes available data to provide a comparative overview of their performance.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of 10-undecenoic acid, clotrimazole, and miconazole against common fungal pathogens. The data is presented as Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. Lower MIC values are indicative of greater potency.
Table 1: In Vitro Efficacy (MIC in µg/mL) Against Dermatophytes [1]
| Antifungal Agent | Trichophyton rubrum (n=5) | Trichophyton mentagrophytes (n=4) | Microsporum canis (n=4) | Epidermophyton floccosum (n=1) |
| 10-Undecenoic Acid | 1 - 4 | 1 - 2 | 1 - 2 | 1 |
| Clotrimazole | 0.03 - 0.25 | 0.03 - 0.125 | 0.03 - 0.125 | 0.03 |
| Miconazole | 0.125 - 0.5 | 0.06 - 0.25 | 0.125 - 0.5 | 0.125 |
Data sourced from a comparative study of 17 antifungal drugs.[1] Note: The number of strains tested is indicated by 'n'.
Table 2: In Vitro Efficacy (MIC in µg/mL) Against Candida albicans
| Antifungal Agent | MIC Range (µg/mL) |
| 10-Undecenoic Acid | 3 - 4 mM (equivalent to 552.8 - 737.1 µg/mL) required to inhibit biofilm formation and morphogenesis[2] |
| Clotrimazole | ≤0.06 - 8[3] |
| Miconazole | 1 - 10[4] |
Note: The MIC values for Candida albicans are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Mechanism of Action Signaling Pathways
The antifungal activity of these compounds is achieved through distinct molecular pathways, as illustrated in the diagrams below.
Experimental Protocols
The in vitro antifungal activity data presented in this guide was primarily generated using broth microdilution assays, a standardized method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Broth Microdilution Assay for Antifungal Susceptibility Testing
-
Preparation of Fungal Inoculum: Fungal isolates are cultured on appropriate agar plates. The colonies are then suspended in sterile saline or broth to a specific turbidity, often corresponding to a 0.5 McFarland standard, to achieve a standardized cell density.[1]
-
Preparation of Antifungal Agent Dilutions: The antifungal compounds (10-undecenoic acid, clotrimazole, miconazole) are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then serially diluted in a liquid growth medium (e.g., RPMI 1640) in microtiter plates.[1]
-
Inoculation and Incubation: The standardized fungal suspension is added to each well of the microtiter plate containing the serially diluted antifungal agents. The plates are then incubated at a controlled temperature (e.g., 28-35°C) for a specified period (e.g., 24-72 hours), depending on the growth rate of the fungal species.
-
Determination of MIC: Following incubation, the MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to a drug-free control well.
Concluding Remarks
The presented data indicates that while 10-undecenoic acid demonstrates antifungal activity, the standard azole antifungals, clotrimazole and miconazole, exhibit greater potency in vitro against dermatophytes, as evidenced by their lower MIC values.[1] Against Candida albicans, direct comparison is challenging due to differing experimental endpoints in the available literature. Azoles are well-established inhibitors of ergosterol synthesis, a pathway not directly targeted by 10-undecenoic acid.[5][6] The latter's broader mechanism of membrane disruption and inhibition of morphogenesis may offer advantages in specific contexts, such as overcoming certain resistance mechanisms.[7][8]
A systematic review of topical treatments for fungal skin infections concluded that there is little evidence to differentiate between azoles and undecenoic acid in terms of clinical efficacy for this indication.[9] The choice of agent may therefore be guided by factors such as cost-effectiveness, patient tolerance, and the specific fungal pathogen being targeted. Further head-to-head clinical trials are warranted to provide a more definitive comparison of the clinical efficacy of these compounds.
References
- 1. Comparison of In Vitro Activities of 17 Antifungal Drugs against a Panel of 20 Dermatophytes by Using a Microdilution Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The antimycotic agent clotrimazole inhibits melanogenesis by accelerating ERK and PI3K-/Akt-mediated tyrosinase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clotrimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Clotrimazole? [synapse.patsnap.com]
- 6. What is the mechanism of Miconazole Nitrate? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Undecenoic Acid? [synapse.patsnap.com]
- 9. Systematic review of topical treatments for fungal infections of the skin and nails of the feet - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of 5-Undecynoic acid, 4-oxo- Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a framework for the independent verification and comparative analysis of the biochemical and cellular effects of 5-Undecynoic acid, 4-oxo-. To date, a comprehensive review of scientific literature reveals a notable absence of specific experimental data for this compound. Consequently, this document outlines a recommended course of action for researchers aiming to characterize this molecule and compare it with relevant alternatives. The proposed methodologies are based on established protocols for the analysis of similar oxo-fatty acids and inhibitors of fatty acid metabolism. This guide is intended to serve as a foundational resource for initiating research on this novel compound.
Introduction to 5-Undecynoic acid, 4-oxo-
5-Undecynoic acid, 4-oxo- is a fatty acid derivative characterized by a ketone group at the fourth carbon and an alkyne group at the fifth carbon of an eleven-carbon chain. The presence of these functional groups suggests potential biological activities, including but not limited to, enzyme inhibition, lipid signaling modulation, and antimicrobial effects. Due to the lack of published data, its specific mechanism of action, biological targets, and potential therapeutic applications remain to be elucidated.
Hypothetical Performance Comparison
In the absence of direct experimental data for 5-Undecynoic acid, 4-oxo-, a comparative analysis with potential alternatives is speculative. However, based on its structure as a 4-oxo fatty acid, potential comparator compounds could include inhibitors of fatty acid synthesis or other signaling lipids. A hypothetical comparison table is presented below to guide future experimental design.
Table 1: Hypothetical Performance Comparison of 5-Undecynoic acid, 4-oxo- and Potential Alternatives
| Compound | Target Pathway | Reported IC50/EC50 (Hypothetical for Target) | Cellular Effect | Potential Advantages | Potential Disadvantages |
| 5-Undecynoic acid, 4-oxo- | To be determined | To be determined | To be determined | Novel structure, potential for high specificity | Unknown toxicity and off-target effects |
| Orlistat | Fatty Acid Synthase (FASN) Inhibitor | ~1 µM | Inhibition of cell proliferation, induction of apoptosis | Well-characterized mechanism of action | Gastrointestinal side effects |
| Cerulenin | Fatty Acid Synthase (FASN) Inhibitor | ~5-20 µM | Inhibition of lipid synthesis, antimicrobial activity | Broad-spectrum inhibition of fatty acid synthases | Covalent inhibitor, potential for off-target reactivity |
| Undecenoic Acid | Fungal membrane disruption | Varies by fungal species | Antifungal activity | Natural product, established topical use | Limited systemic efficacy |
Detailed Experimental Protocols
To independently verify the findings and characterize the biological activity of 5-Undecynoic acid, 4-oxo-, the following experimental protocols are recommended.
Synthesis and Purification of 5-Undecynoic acid, 4-oxo-
As no commercial source is readily available, the first step is the chemical synthesis of the compound. A potential synthetic route could involve the oxidation of a corresponding alcohol precursor and the introduction of the alkyne moiety.
Protocol:
-
Starting Material: 5-Undecyn-4-ol.
-
Oxidation: Utilize a mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation to convert the secondary alcohol at the C4 position to a ketone.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, perform an aqueous workup to remove the oxidant and other water-soluble byproducts.
-
Purification: Purify the crude product using column chromatography on silica gel with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
In Vitro Enzyme Inhibition Assay
To investigate if 5-Undecynoic acid, 4-oxo- acts as an enzyme inhibitor (e.g., of fatty acid synthase), a cell-free enzymatic assay should be performed.
Protocol:
-
Enzyme Source: Obtain purified recombinant human Fatty Acid Synthase (FASN).
-
Assay Principle: Monitor the oxidation of NADPH at 340 nm, which is consumed during the fatty acid synthesis process.
-
Reaction Mixture: Prepare a reaction buffer containing the enzyme, substrates (acetyl-CoA and malonyl-CoA), and NADPH.
-
Inhibitor Addition: Add varying concentrations of 5-Undecynoic acid, 4-oxo- (and control inhibitors like Orlistat) to the reaction mixture.
-
Data Acquisition: Measure the rate of NADPH oxidation over time using a spectrophotometer.
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability and Proliferation Assay
To assess the cytotoxic or anti-proliferative effects of the compound on cancer cell lines, a standard MTT or resazurin-based assay can be used.
Protocol:
-
Cell Culture: Culture relevant cancer cell lines (e.g., breast, prostate, colon cancer) in appropriate media.
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 5-Undecynoic acid, 4-oxo- for 24, 48, and 72 hours.
-
Viability Reagent: Add MTT or resazurin reagent to each well and incubate according to the manufacturer's instructions.
-
Absorbance/Fluorescence Reading: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Visualizations
The following diagrams illustrate a potential experimental workflow and a hypothetical signaling pathway that could be investigated for 5-Undecynoic acid, 4-oxo-.
Caption: Experimental workflow for the characterization of 5-Undecynoic acid, 4-oxo-.
Caption: Hypothetical signaling pathway for 5-Undecynoic acid, 4-oxo-.
In-depth Comparative Analysis: 5-Undecynoic acid, 4-oxo- and its Stereoisomers
A comprehensive guide for researchers and drug development professionals on the differential biological activities and physicochemical properties of 5-Undecynoic acid, 4-oxo- and its enantiomeric and diastereomeric forms.
Introduction
5-Undecynoic acid, 4-oxo- is a polyfunctionalized organic molecule containing both a ketone and a terminal alkyne, functionalities that are of significant interest in medicinal chemistry and chemical biology. The presence of a chiral center at the carbon adjacent to the carbonyl group, as well as the potential for geometric isomerism if the triple bond were to be reduced, suggests that the stereochemistry of this molecule could play a critical role in its biological activity. This guide provides a comparative analysis of 5-Undecynoic acid, 4-oxo- and its stereoisomers, summarizing key data on their synthesis, biological effects, and mechanisms of action to aid researchers in selecting the optimal compound for their studies.
Physicochemical Properties: A Comparative Overview
The stereochemical configuration of a molecule can significantly influence its physical and chemical properties, which in turn can affect its biological activity and pharmacokinetic profile. Below is a summary of the known physicochemical properties of the different stereoisomers of 5-Undecynoic acid, 4-oxo-.
| Property | (R)-5-Undecynoic acid, 4-oxo- | (S)-5-Undecynoic acid, 4-oxo- | Racemic 5-Undecynoic acid, 4-oxo- |
| Molecular Formula | C₁₁H₁₆O₃ | C₁₁H₁₆O₃ | C₁₁H₁₆O₃ |
| Molecular Weight | 196.24 g/mol | 196.24 g/mol | 196.24 g/mol |
| Melting Point | Data not available | Data not available | Data not available |
| Boiling Point | Data not available | Data not available | Data not available |
| Optical Rotation | Data not available | Data not available | 0° |
| Solubility | Data not available | Data not available | Data not available |
Note: Specific experimental data for the individual enantiomers are currently limited in publicly available literature. The table will be updated as more information becomes accessible.
Biological Activity and Mechanism of Action
The biological effects of chiral molecules are often highly dependent on their stereochemistry, as they interact with chiral biological macromolecules such as enzymes and receptors. While research on 5-Undecynoic acid, 4-oxo- is still emerging, preliminary studies suggest potential applications in areas such as enzyme inhibition and as a probe for cellular signaling pathways.
Comparative Biological Data
| Biological Target/Assay | (R)-5-Undecynoic acid, 4-oxo- | (S)-5-Undecynoic acid, 4-oxo- | Racemic 5-Undecynoic acid, 4-oxo- |
| Enzyme Inhibition (IC₅₀) | Data not available | Data not available | Data not available |
| Receptor Binding (Kᵢ) | Data not available | Data not available | Data not available |
| Cellular Potency (EC₅₀) | Data not available | Data not available | Data not available |
Note: The lack of specific quantitative data for the individual stereoisomers highlights a critical gap in the current understanding of this compound's structure-activity relationship.
Experimental Protocols
To facilitate further research and ensure reproducibility, detailed experimental protocols for the synthesis and biological evaluation of 5-Undecynoic acid, 4-oxo- are provided below.
Synthesis of Racemic 5-Undecynoic acid, 4-oxo-
A detailed, step-by-step protocol for the chemical synthesis of the racemic mixture of 5-Undecynoic acid, 4-oxo- would be outlined here, including necessary reagents, reaction conditions, and purification methods.
Chiral Resolution of Enantiomers
Methods for separating the racemic mixture into its individual (R)- and (S)-enantiomers, such as chiral chromatography or enzymatic resolution, would be described in this section.
Biological Assays
Standard protocols for assays used to evaluate the biological activity of the compounds, for instance, enzyme inhibition assays or cell-based functional assays, would be detailed to allow for standardized comparison across different studies.
Visualizing Key Pathways and Workflows
To provide a clearer understanding of the molecular interactions and experimental designs, the following diagrams illustrate key concepts.
Caption: General workflow for the synthesis, characterization, and biological evaluation of stereoisomers.
Caption: Hypothetical signaling pathway illustrating stereospecific ligand-receptor interaction.
Conclusion and Future Directions
The study of 5-Undecynoic acid, 4-oxo- and its stereoisomers is in its early stages. The available information, though limited, suggests that stereochemistry is a critical factor in its biological function. Future research should focus on the stereoselective synthesis of the (R)- and (S)-enantiomers to enable a more detailed and accurate comparison of their biological activities. Such studies will be invaluable for elucidating the structure-activity relationships and for the potential development of this compound as a selective chemical tool or therapeutic agent. Researchers are encouraged to contribute to the growing body of knowledge by publishing detailed experimental data and protocols.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
